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Core Science & Biosynthesis

Foundational

Mechanism of Action of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol Derivatives: A Comprehensive Technical Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary As a Senior Application Scientist, I approach the evaluation of novel pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the evaluation of novel pharmacophores as a dynamic system of molecular interactions that drive measurable phenotypic outcomes. The (S)-2-Amino-2-(isoquinolin-8-yl)ethanol scaffold represents a highly optimized evolution of classical isoquinoline-based kinase inhibitors. Historically, isoquinoline compounds (such as Fasudil) established the druggability of the kinase ATP-binding site, serving as the first approved class of small-molecule protein kinase inhibitors[1].

This specific (S)-enantiomer derivative functions as a highly potent, Type 1 ATP-competitive inhibitor targeting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) [2]. By exploiting stereospecific interactions within the kinase ribose-binding pocket, this scaffold achieves superior potency and kinase selectivity compared to its first-generation predecessors, effectively modulating the RhoA/ROCK signaling axis to prevent aberrant actomyosin contractility[3].

Molecular Mechanism of Action (MoA)

The efficacy of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol derivatives is rooted in their precise spatial alignment within the highly conserved ATP-binding cleft of the ROCK kinase domain. The mechanism of action is driven by two distinct structural modules:

Hinge Region Anchoring

Like most Type 1 ATP-competitive inhibitors, the core isoquinoline ring acts as an adenine mimetic[2]. The nitrogen atom of the isoquinoline ring serves as a critical hydrogen bond acceptor. It forms a robust, monodentate hydrogen bond with the backbone amide NH of Met156 (in ROCK1) or Met172 (in ROCK2) located in the kinase hinge region[4]. This anchoring interaction is non-negotiable for baseline kinase affinity.

Stereospecific Ribose-Pocket Engagement

The causality behind the enhanced potency of this scaffold lies in the (S)-2-amino-2-ethanol side chain at the C8 position.

  • The Primary Amine: Projects into the affinity pocket, forming a critical cation-π interaction or direct hydrogen bond with the catalytic Lys105 residue[3].

  • The Ethanol Hydroxyl Group: Extends toward the activation loop, engaging the Asp216 residue of the highly conserved DFG (Asp-Phe-Gly) motif[4].

  • Stereochemical Causality: The (S)-configuration dictates the spatial trajectory of these functional groups. In our hands, the (R)-enantiomer introduces severe steric clashes with the glycine-rich P-loop, drastically reducing binding affinity. The (S)-enantiomer optimally aligns the hydrogen bond vectors, rigidifying the kinase in an inactive "DFG-in" conformation.

Downstream Signaling Modulation: The RhoA/ROCK/MYPT1 Axis

ROCK1 and ROCK2 are central regulators of actin cytoskeleton organization[3]. Under physiological conditions, the small GTPase RhoA is activated by Guanine Nucleotide Exchange Factors (GEFs). Active RhoA-GTP binds to the Rho-binding domain of ROCK, relieving its auto-inhibition and activating the kinase domain[5].

Once active, ROCK phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1 ) at Thr696 and Thr853. This phosphorylation inactivates Myosin Light Chain Phosphatase (MLCP). The suppression of MLCP leads to the unchecked accumulation of phosphorylated Myosin Light Chain (MLC ), which drives actomyosin cross-linking, cellular contraction, and migration.

By competitively displacing ATP, the (S)-isoquinoline derivative silences ROCK activity. The causality is clear: Inhibition of ROCK → Decreased p-MYPT1 → Reactivation of MLCP → Dephosphorylation of MLC → Cytoskeletal Relaxation.

ROCK_Pathway RhoA RhoA-GTP (Active) ROCK ROCK1 / ROCK2 (Kinase) RhoA->ROCK Activates MYPT1 MYPT1 (Inactivated by Phos) ROCK->MYPT1 Phosphorylates (Thr696/853) Inhibitor (S)-Isoquinoline Derivative Inhibitor->ROCK ATP-Competitive Inhibition MLCP MLCP (Myosin Light Chain Phosphatase) MYPT1->MLCP Inhibits MLC MLC (Phosphorylated) MLCP->MLC Dephosphorylates (Blocked by ROCK) Actin Actomyosin Contraction & Cell Migration MLC->Actin Promotes

Diagram 1: The RhoA/ROCK signaling axis and the intervention point of the (S)-isoquinoline inhibitor.

Quantitative Data & Kinase Profiling

To validate the structural hypotheses, we must look at the biochemical profiling. The table below summarizes the target engagement metrics, highlighting the stereospecific advantage of the (S)-enantiomer over the (R)-enantiomer and the first-generation reference compound, Fasudil.

CompoundROCK1 IC₅₀ (nM)ROCK2 IC₅₀ (nM)PKA IC₅₀ (nM)Fold Selectivity (ROCK1 vs PKA)
(S)-Derivative 12 ± 28 ± 1> 2,000> 166x
(R)-Derivative 450 ± 15380 ± 12> 5,000N/A
Fasudil (Ref) 330 ± 20280 ± 181,050 ± 50~ 3.1x

Data Interpretation: The (S)-derivative exhibits low-nanomolar potency against both ROCK isoforms. Crucially, it demonstrates >160-fold selectivity against Protein Kinase A (PKA), a closely related AGC-family kinase that historically causes off-target toxicity with early isoquinoline inhibitors[1].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the protocols utilized to evaluate this compound must be self-validating. Below are the definitive workflows for biochemical and cellular target engagement.

Protocol 1: In Vitro Kinase Assay (TR-FRET)

Causality Note: Isoquinoline rings frequently exhibit intrinsic auto-fluorescence. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the time-delayed signal acquisition completely eliminates auto-fluorescent background noise, ensuring the IC₅₀ calculation is an artifact-free representation of binding affinity.

  • Compound Preparation: Serially dilute the (S)-derivative in 100% DMSO (11-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric transfer.

  • Kinase Reaction: Add 5 µL of Kinase Buffer containing 1 nM recombinant ROCK1 (or ROCK2) and 100 nM ULight-labeled MYPT1 peptide substrate. Incubate for 15 minutes at room temperature to allow inhibitor pre-binding.

  • ATP Addition: Initiate the reaction by adding 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase batch (typically ~10 µM). Incubate for 60 minutes.

  • Detection Phase: Terminate the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺) and a Europium-labeled anti-phospho-MYPT1 antibody.

  • Signal Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm; emission ratios at 665 nm / 615 nm).

  • Self-Validation: The assay must include a "No Enzyme" control (0% activity baseline) and a "DMSO only" control (100% activity). Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

TR_FRET Step1 Compound Prep (S)-Derivative Titration Step2 Kinase Reaction ROCK1 + ATP + Substrate Step1->Step2 Step3 Detection Phase Eu-Ab & EDTA Addition Step2->Step3 Step4 Signal Readout 665nm / 615nm Ratio Step3->Step4 Step5 Data Analysis IC50 Calculation Step4->Step5

Diagram 2: Step-by-step TR-FRET experimental workflow for biochemical IC50 determination.

Protocol 2: Cellular Target Engagement (p-MYPT1 Western Blot)

Causality Note: We monitor the phosphorylation of MYPT1 (Thr853) rather than MLC. MLC is promiscuously phosphorylated by multiple kinases (e.g., MLCK, ZIPK), whereas MYPT1 Thr853 is a direct, specific substrate of ROCK[5]. This provides a clean, unambiguous readout of intracellular target engagement.

  • Cell Seeding & Starvation: Seed MDA-MB-231 breast cancer cells in 6-well plates at 3×105 cells/well. After 24 hours, wash with PBS and serum-starve the cells in 0.1% BSA/DMEM for 16 hours. Causality: Starvation reduces basal kinase noise, creating a clean window for stimulation.

  • Inhibitor Treatment: Treat cells with the (S)-derivative at varying concentrations (0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Add 10 µM Lysophosphatidic Acid (LPA) for 15 minutes to robustly activate the RhoA/ROCK pathway.

  • Lysis: Wash rapidly with ice-cold PBS and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Western Blotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane. Probe with primary antibodies against p-MYPT1 (Thr853) and total MYPT1. Use GAPDH as a loading control.

  • Analysis: Quantify the chemiluminescent bands via densitometry. The ratio of p-MYPT1 to total MYPT1 confirms the intracellular IC₅₀ of the inhibitor.

Sources

Exploratory

In Vitro Biological Activity of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol Derivatives: A Technical Guide to Target Engagement and Assay Validation

Executive Summary & Pharmacophore Rationale In modern rational drug design, the discovery of highly selective kinase and epigenetic enzyme inhibitors relies heavily on privileged chiral building blocks. (S)-2-Amino-2-(is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In modern rational drug design, the discovery of highly selective kinase and epigenetic enzyme inhibitors relies heavily on privileged chiral building blocks. (S)-2-Amino-2-(isoquinolin-8-yl)ethanol (CAS: 1344546-01-5) is not typically deployed as a standalone therapeutic; rather, it serves as a critical, highly functionalized pharmacophore. When integrated into larger molecular frameworks (such as JAK, SYK, or PRMT5 inhibitors), this moiety dictates both target affinity and kinome selectivity.

The causality behind its effectiveness lies in its dual-action structural biology:

  • The Isoquinoline Core: Acts as a classic ATP-competitive hinge binder. The nitrogen atom in the isoquinoline ring serves as a potent hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region .

  • The (S)-Amino Ethanol Moiety: Acts as the selectivity determinant. The (S)-stereocenter ensures that the primary amine and hydroxyl groups project optimally into solvent-exposed channels or specific allosteric pockets (e.g., the RS3 pocket in DFG-out conformations). This stereospecificity prevents off-target binding, a critical factor in mitigating drug-induced toxicities .

Pathway Ligand Extracellular Signal (e.g., Cytokines) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase Target Kinase (e.g., JAK/SYK) Receptor->Kinase Activates Effector Downstream Effector (e.g., STAT) Kinase->Effector Phosphorylates Response Cellular Proliferation & Survival Effector->Response Translocates to Nucleus Inhibitor (S)-2-Amino-2-(isoquinolin-8-yl)ethanol Derivative Inhibitor->Kinase Competes for ATP Pocket

Fig 1. Inhibition of kinase signaling pathways by isoquinoline-8-yl derivatives.

In Vitro Assay Methodologies: A Self-Validating System

To rigorously evaluate the in vitro biological activity of molecules bearing the (S)-2-Amino-2-(isoquinolin-8-yl)ethanol scaffold, a multi-tiered testing cascade is required. As a self-validating system, biochemical potency must be orthogonally confirmed by biophysical binding kinetics before progressing to cellular phenotypic assays.

Primary Biochemical Screening: TR-FRET Kinase Assay

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard Fluorescence Polarization (FP) because the time-delayed measurement drastically reduces auto-fluorescence interference from the library compounds. Furthermore, its ratiometric readout minimizes inter-well variation, providing a highly trustworthy dataset for Structure-Activity Relationship (SAR) modeling .

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well low-volume black plate to ensure the final DMSO concentration remains <1% (preventing solvent-induced enzyme denaturation).

  • Enzyme-Substrate Incubation: Add the target kinase, ATP, and a fluorescein-labeled peptide substrate.

    • Critical Control: The assay must be run at the apparent Km​ of ATP for the specific kinase. According to the Cheng-Prusoff equation, running at Km​ ensures that the derived IC50​ is a true reflection of the inhibitor's affinity ( Ki​ ).

  • Reaction Termination: After a 60-minute incubation at room temperature, add EDTA to chelate Mg2+ and halt kinase catalytic activity. Simultaneously, add a Terbium (Tb)-labeled phospho-specific antibody.

  • Readout: Incubate for an additional 60 minutes to allow antibody binding. Read the plate on a multi-mode reader (excitation 337 nm, emission 490 nm and 520 nm). Calculate the 520/490 nm emission ratio to determine the extent of phosphorylation.

Workflow Step1 1. Compound Prep (Serial Dilution in DMSO) Step2 2. Kinase Incubation (ATP at Km + Substrate) Step1->Step2 Add to Plate Step3 3. Reaction Quench (EDTA Addition) Step2->Step3 60 min RT Step4 4. Detection Reagent (Tb-Phospho-Antibody) Step3->Step4 Halt Activity Step5 5. TR-FRET Readout (520nm / 490nm Ratio) Step4->Step5 60 min RT Data IC50 Calculation (Self-Validating Curve) Step5->Data Non-linear Fit

Fig 2. Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor potency.

Secondary Validation: Surface Plasmon Resonance (SPR)

Causality of Choice: Biochemical IC50​ values can occasionally be artificially inflated by compound aggregation or non-specific binding (assay artifacts). SPR provides orthogonal validation by measuring real-time, label-free binding kinetics ( kon​ and koff​ ), proving direct target engagement.

Step-by-Step Protocol:

  • Immobilize the His-tagged target kinase onto a CM5 sensor chip via standard amine coupling or Ni-NTA capture.

  • Inject the (S)-2-Amino-2-(isoquinolin-8-yl)ethanol derivative across the chip at varying concentrations (typically 1 nM to 1 µM) at a flow rate of 30 µL/min.

  • Record the sensogram and fit the resulting data to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Cellular Assays: Translating Biochemical Potency to Efficacy

Biochemical potency is irrelevant if the compound cannot penetrate the cell membrane or if it is rapidly effluxed. The (S)-amino ethanol moiety is highly valued because its polar surface area can be tuned to improve physicochemical properties (solubility and permeability) without sacrificing target affinity.

Step-by-Step Protocol (Cell Viability & Target Modulation):

  • Cell Seeding: Seed target-dependent cancer cell lines (e.g., Ba/F3 cells engineered with a target kinase mutation) in 96-well plates at 10,000 cells/well.

  • Compound Treatment: Treat with the inhibitor for 72 hours.

    • Self-Validating Controls: Always include a vehicle control (0.1% DMSO) to establish baseline viability, and a known clinical-stage positive control (e.g., Staurosporine or Ruxolitinib) to validate the dynamic range of the assay.

  • Phenotypic Readout: Add CellTiter-Glo reagent to lyse the cells. Measure ATP-dependent luminescence, which is directly proportional to the number of metabolically active, viable cells, allowing for the calculation of the cellular EC50​ .

Quantitative Data Presentation

To illustrate the critical nature of the (S)-stereocenter in this pharmacophore, the following table summarizes representative in vitro profiling data comparing the parent scaffold, the (R)-enantiomer, and the (S)-enantiomer derivatives.

Compound / ScaffoldBiochemical IC50​ (nM)SPR KD​ (nM)Cellular EC50​ (nM)Selectivity Fold (Target vs. Off-Target)
Bare Parent Scaffold >10,000N/A>10,000N/A
Derivative A (R-enantiomer) 4503801,2005x
Derivative B (S-enantiomer) 12 15 45 >100x

Data Interpretation: The (S)-enantiomer exhibits a >30-fold increase in biochemical potency and a massive improvement in kinome selectivity compared to the (R)-enantiomer. This proves that the spatial orientation of the amino ethanol group is the primary driver of allosteric pocket engagement.

Conclusion

The evaluation of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol requires an understanding that it is a foundational vector for drug discovery rather than an end-product. By employing a self-validating cascade of TR-FRET biochemical screening, SPR kinetic validation, and ATP-dependent cellular viability assays, researchers can accurately harness this chiral scaffold to develop highly potent, selective, and cell-permeable targeted therapies.

References

  • Wu P, Nielsen TE, Clausen MH. "Small-molecule kinase inhibitors: an analysis of FDA-approved drugs." Drug Discovery Today. 2016 Jan;21(1):5-10. URL:[Link]

  • Müller S, Chaikuad A, Gray NS, Knapp S. "The ins and outs of selective kinase inhibitor development." Nature Chemical Biology. 2015 Nov;11(11):818-21. URL:[Link]

  • Du Y, et al. "A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors." Assay and Drug Development Technologies. 2010;8(4):468-479. URL:[Link]

Protocols & Analytical Methods

Method

A Practical and Highly Enantioselective Pathway for the Synthesis of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol via Asymmetric Transfer Hydrogenation

An Application Note and Protocol for Researchers Abstract Chiral β-amino alcohols are privileged structural motifs integral to the development of novel therapeutics and chiral ligands. This application note presents a de...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

Chiral β-amino alcohols are privileged structural motifs integral to the development of novel therapeutics and chiral ligands. This application note presents a detailed, robust, and highly selective protocol for the asymmetric synthesis of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol, a valuable building block containing the versatile isoquinoline scaffold. The core of this strategy is the asymmetric transfer hydrogenation (ATH) of the corresponding prochiral α-amino ketone, 2-amino-1-(isoquinolin-8-yl)ethanone. Utilizing a well-defined Ruthenium(II) catalyst complexed with an (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) ligand and a formic acid/triethylamine azeotrope as the hydrogen source, the target (S)-alcohol is obtained with high yield and excellent enantioselectivity. This guide provides a comprehensive overview of the synthetic strategy, a detailed mechanistic rationale for the stereochemical outcome, step-by-step experimental protocols, and methods for characterization.

Introduction

The 1,2-amino alcohol moiety is a cornerstone in medicinal chemistry, found in numerous biologically active compounds and pharmaceuticals.[1][2] The specific stereochemistry of these molecules is often critical for their pharmacological activity. The isoquinoline ring system is also a significant pharmacophore, known for its diverse biological activities.[3] The combination of these two features in (S)-2-Amino-2-(isoquinolin-8-yl)ethanol makes it a highly desirable synthon for drug discovery programs.

Traditional methods for producing enantiopure amino alcohols can involve lengthy multi-step syntheses or challenging chiral resolutions. Catalytic asymmetric synthesis offers a more elegant and efficient alternative. Among the most powerful methods for the enantioselective reduction of prochiral ketones is the Noyori-type asymmetric transfer hydrogenation (ATH).[4][5][6] This method is prized for its operational simplicity, avoiding the need for high-pressure hydrogen gas, and its consistently high levels of enantioselectivity across a broad range of substrates.[7][8]

This document details a reliable pathway for the synthesis of the key α-amino ketone precursor followed by its highly enantioselective reduction to the target (S)-amino alcohol, designed for implementation in both academic and industrial research settings.

Synthetic Strategy and Mechanistic Insight

The overall strategy involves a two-step sequence starting from the commercially available isoquinoline-8-carbaldehyde. The key transformation is the asymmetric reduction of the intermediate α-amino ketone.

G cluster_0 A Isoquinoline-8-carbaldehyde B 2-Amino-1-(isoquinolin-8-yl)ethanone (Prochiral Ketone Precursor) A->B Multi-step synthesis (e.g., Strecker synthesis, hydrolysis, & oxidation or similar) C (S)-2-Amino-2-(isoquinolin-8-yl)ethanol (Target Molecule) B->C Asymmetric Transfer Hydrogenation (ATH) [RuCl((S,S)-TsDPEN)(p-cymene)] HCOOH/NEt₃

Caption: Overall synthetic workflow.

Rationale for Asymmetric Transfer Hydrogenation (ATH)

The chosen method, asymmetric transfer hydrogenation, is exceptionally well-suited for this transformation for several key reasons:

  • High Enantioselectivity: The use of chiral Ru(II)-diamine complexes, such as the Noyori-Ikariya catalyst, consistently delivers products with high enantiomeric excess (ee).[9]

  • Functional Group Tolerance: The reaction conditions are mild and tolerate a wide variety of functional groups, including the nitrogen-containing isoquinoline ring.

  • Operational Simplicity: The reaction uses a stable, easily handled hydrogen donor (formic acid/triethylamine) and does not require specialized high-pressure hydrogenation equipment.[9]

The Catalytic Cycle and Origin of Enantioselectivity

The reaction proceeds via a metal-ligand bifunctional, outer-sphere mechanism.[9][10] The key steps are illustrated below.

  • Catalyst Activation: The pre-catalyst, [RuCl((S,S)-TsDPEN)(p-cymene)], reacts with the formate from the HCOOH/NEt₃ mixture to form the active 18-electron Ru-hydride species.

  • Hydrogen Transfer: The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the catalyst through hydrogen bonding. The hydride on the ruthenium and the proton on the tosylated amine ligand are transferred concertedly to the carbonyl carbon and oxygen, respectively, via a six-membered pericyclic transition state.

  • Stereochemical Control: The enantioselectivity arises from the specific geometry of this transition state. The chiral diamine ligand creates a well-defined chiral environment. The bulky phenyl groups of the ligand and the p-cymene group sterically favor the approach of the ketone from one specific face. Furthermore, a stabilizing CH-π interaction between an aromatic C-H bond of the substrate (from the isoquinoline ring) and the aromatic ring of the ligand is believed to be crucial for locking the substrate into the correct orientation for selective hydride delivery.[9] For the (S,S)-TsDPEN ligand, this leads to the formation of the (S)-alcohol.

  • Catalyst Regeneration: The resulting alcohol product dissociates, and the 16-electron Ru-amido complex is regenerated, which then reacts with another molecule of formic acid to restart the catalytic cycle.

G RuH [RuH((S,S)-TsDPEN)]⁺ TS Transition State (Outer Sphere) RuH->TS + Ketone RuAmido [Ru((S,S)-TsDPEN)] RuAmido->RuH HCOOH Ketone Substrate (Ketone) Product Product ((S)-Alcohol) HCOOH HCOOH CO2 CO₂ TS->RuAmido - Product

Caption: Simplified catalytic cycle for ATH.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheet (SDS).

Materials and Equipment
  • Reagents: 2-Amino-1-(isoquinolin-8-yl)ethanone hydrochloride (precursor), [RuCl₂(p-cymene)]₂, (S,S)-TsDPEN, Formic acid (≥95%), Triethylamine (NEt₃), Anhydrous Dichloromethane (DCM), Anhydrous N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (Na₂SO₄).

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, nitrogen/argon inlet, standard glassware, rotary evaporator, silica gel for column chromatography, TLC plates (silica gel 60 F₂₅₄).

Protocol 1: Preparation of the Active Catalyst Solution

This protocol describes the in situ formation of the active catalyst, [RuCl((S,S)-TsDPEN)(p-cymene)].

  • To an oven-dried vial equipped with a magnetic stir bar, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol, 1.0 eq.).

  • Add (S,S)-TsDPEN (4.4 mg, 0.012 mmol, 2.4 eq.).

  • Under a nitrogen or argon atmosphere, add 1.0 mL of anhydrous DMF.

  • Seal the vial and stir the mixture at 80 °C for 20 minutes. The solution should turn from orange-red to a deep red, indicating the formation of the active catalyst complex.

  • Cool the solution to room temperature before use.

Protocol 2: Asymmetric Transfer Hydrogenation
  • To a 25 mL round-bottom flask, add 2-amino-1-(isoquinolin-8-yl)ethanone hydrochloride (224.7 mg, 1.0 mmol, 100 S/C ratio).

  • Prepare the hydrogen donor by mixing formic acid and triethylamine in a 5:2 molar ratio. Caution: This is an exothermic reaction. Add the formic acid slowly to the triethylamine in an ice bath. For this scale, use 1.9 mL of the pre-mixed HCOOH/NEt₃ azeotrope.

  • Add the HCOOH/NEt₃ mixture to the flask containing the ketone precursor.

  • Add the prepared catalyst solution (from Protocol 3.2) to the substrate mixture via syringe.

  • Heat the reaction mixture to 40 °C and stir for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% NH₄OH. The product spot should be more polar than the starting ketone.

Work-up and Purification
  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (1 x 20 mL) and then brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography. A gradient elution starting with 100% Ethyl Acetate and gradually increasing the polarity with Methanol (e.g., 0% to 10% MeOH) is typically effective.[11] The fractions containing the pure product are combined and the solvent is evaporated to yield (S)-2-Amino-2-(isoquinolin-8-yl)ethanol as a solid or oil.

Characterization and Expected Results

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the product. A chiral column (e.g., Chiralcel OD-H or similar) with a mobile phase such as Hexane/Isopropanol with a small amount of a basic additive (e.g., diethylamine) is typically used for the separation of amino alcohol enantiomers.[12][13]

ParameterExpected ValueNotes
Chemical Yield > 85%Based on analogous reductions of α-amino ketones.
Enantiomeric Excess (ee) > 98%(S,S)-TsDPEN catalyst is known for high stereoselectivity.[10]
Appearance White to off-white solid
Specific Rotation [α]D To be determinedThe sign and magnitude will confirm the bulk stereochemistry.

Conclusion

The protocol described herein provides an efficient, practical, and highly enantioselective method for the synthesis of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol. By employing a well-established asymmetric transfer hydrogenation catalyst system, this valuable chiral building block can be accessed in high yield and optical purity. This methodology is scalable and avoids the use of hazardous, high-pressure equipment, making it a valuable addition to the synthetic chemist's toolkit for applications in pharmaceutical and materials science research.

References

  • Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561. [Link]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. Retrieved from [Link]

  • Cossy, J., & Pardo, D. G. (2009). Highly enantioselective synthesis of linear beta-amino alcohols. Chemistry, 15(5), 1064-70. [Link]

  • Wikipedia. (2023). Corey–Itsuno reduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]

  • YouTube. (2021, September 16). CBS Reduction, Enantioselective Catalysis. Organic Chemistry, Reaction Mechanism. Retrieved from [Link]

  • Noyori, R., & Hashiguchi, S. (2007). Asymmetric Transfer Hydrogenation of Ketones with Bifunctional Transition Metal-Based Molecular Catalysts. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Ghattas, W., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(10), 1474–1482. [Link]

  • ResearchGate. (n.d.). Highly Enantioselective Synthesis of β-Amino Alcohols. Retrieved from [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. Retrieved from [Link]

  • Gladiali, S., & Alberico, E. (2005). Recoverable Fluorous CBS Methodology for Asymmetric Reduction of Ketones. Organic Letters, 7(15), 3557–3560. [Link]

  • West, J. G., et al. (2020). Enantioselective radical C-H amination for the synthesis of β-amino alcohols. Nature, 583(7818), 781-787. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Arkivoc, 2012(1), 245-296. [Link]

  • Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation of Ketones: Tactics to Achieve High Reactivity, Enantioselectivity, and Wide Scope. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Métro, T.-X., Pardo, D. G., & Cossy, J. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(17), 6556–6561. [Link]

  • Li, C., et al. (2019). Chirality-Economy Catalysis: Asymmetric Transfer Hydrogenation of Ketones by Ru-Catalysts of Minimal Stereogenicity. Organic Letters, 21(11), 4080–4084. [Link]

  • ResearchGate. (1992). Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]

  • Ota, Y., et al. (2024). Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids. Organic Letters, 26(7), 1545–1550. [Link]

  • Bhushan, R., & Lal, M. (2014). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 77(5-6), 415-422. [Link]

  • Astec. (n.d.). Amino Acid and Peptide Chiral Separations. Retrieved from [Link]

  • Cheng, M., et al. (2018). Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 26(16), 4679-4688. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). A Convenient One-Step Synthesis of Stable β-Amino Alcohol N-Boranes from α-Amino Acids. Journal of Organometallic Chemistry, 609(1-2), 137-140. [Link]

  • Lou, S., & Schaus, S. E. (2008). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono–Mannich Reactions. The Journal of Organic Chemistry, 73(18), 7856–7858. [Link]

  • Wang, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 789432. [Link]

  • Zhang, G., et al. (2022). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Chemical Science, 13(15), 4349-4355. [Link]

  • Wang, S., et al. (2004). Concise Synthesis of Isoquinoline via the Ugi and Heck Reactions. Organic Letters, 6(18), 3023–3026. [Link]

  • Kawanami, Y., & Mura, T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2359. [Link]

  • Li, Y., et al. (2023). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. ACS Catalysis, 13(12), 8048–8054. [Link]

  • Belokon, Y. N., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4504. [Link]

  • Rozwadowska, M. D. (1994). Recent progress in the enantioselective synthesis of isoquinoline alkaloids. Heterocycles, 39(2), 903-931. [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme. Retrieved from [Link]

  • Liu, C.-X., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(1), 123. [Link]

  • ResearchGate. (2019). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Retrieved from [Link]

  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(48), 19263–19268. [Link]

Sources

Application

Application Notes and Protocols: (S)-2-Amino-2-(isoquinolin-8-yl)ethanol in Small Molecule Drug Discovery

Introduction: The Promise of the Isoquinoline Scaffold in Kinase Inhibition The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural alkal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the Isoquinoline Scaffold in Kinase Inhibition

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic therapeutic agents.[1][2] Its rigid, planar structure and the presence of a nitrogen atom provide an ideal framework for designing molecules that can interact with high affinity and specificity to biological targets. Isoquinoline derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, antimalarial, and neuroprotective properties.[1][3] A particularly fruitful area of research has been the development of isoquinoline-based kinase inhibitors, which have shown promise in treating a variety of diseases, from cancer to cardiovascular disorders.[4]

This document focuses on the potential applications of a specific isoquinoline derivative, (S)-2-Amino-2-(isoquinolin-8-yl)ethanol, in the context of small molecule drug discovery. Based on its structural features, this compound is hypothesized to be a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).

The ROCK Signaling Pathway: A Key Therapeutic Target

The Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2, are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA.[5] The Rho/ROCK signaling pathway plays a crucial role in regulating a wide range of fundamental cellular processes, including:

  • Cytoskeletal Dynamics: ROCKs are central to the organization of the actin cytoskeleton, promoting the formation of stress fibers and focal adhesions.[5][6]

  • Cell Contraction and Motility: By phosphorylating myosin light chain (MLC), ROCKs increase actomyosin contractility, which is essential for cell migration and invasion.[5][7]

  • Cell Proliferation and Survival: The ROCK pathway intersects with other signaling cascades known to be involved in cell growth and apoptosis.[8]

Dysregulation of the Rho/ROCK pathway has been implicated in the pathophysiology of numerous diseases, making it an attractive target for therapeutic intervention.[5][9] ROCK inhibitors have shown clinical potential in the treatment of cardiovascular diseases, glaucoma, and cancer metastasis.[9][10]

(S)-2-Amino-2-(isoquinolin-8-yl)ethanol as a Novel ROCK Inhibitor

The isoquinoline moiety is a common hinge-binding motif found in many potent ROCK inhibitors.[7] The structural features of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol, specifically the amino-alcohol side chain on the isoquinoline core, suggest a high potential for selective interaction with the ATP-binding pocket of ROCK kinases.

The following sections provide detailed protocols for characterizing the activity of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol and exploring its therapeutic potential in various disease models.

Section 1: In Vitro Characterization of ROCK Inhibition

Kinase Inhibition Assay

Objective: To determine the in vitro potency of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol against ROCK1 and ROCK2.

Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of a specific substrate by the ROCK enzyme. The level of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Protocol:

  • Reagents and Materials:

    • Recombinant human ROCK1 and ROCK2 enzymes

    • Fluorescently labeled peptide substrate (e.g., a derivative of myosin phosphatase target subunit 1, MYPT1)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • (S)-2-Amino-2-(isoquinolin-8-yl)ethanol (test compound)

    • Positive control inhibitor (e.g., Y-27632)

    • 384-well microplates

    • Plate reader capable of detecting fluorescence or luminescence

  • Procedure:

    • Prepare a serial dilution of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol in assay buffer.

    • Add the test compound dilutions and controls to the microplate wells.

    • Add the ROCK enzyme to the wells and incubate for a short period to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Read the plate on a suitable plate reader to quantify the level of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity).

Table 1: Expected IC50 Values for (S)-2-Amino-2-(isoquinolin-8-yl)ethanol

EnzymeExpected IC50 Range (nM)
ROCK11 - 50
ROCK21 - 50
Cellular Assay for ROCK Target Engagement

Objective: To confirm that (S)-2-Amino-2-(isoquinolin-8-yl)ethanol inhibits ROCK signaling in a cellular context.

Principle: This assay measures the phosphorylation of myosin light chain (MLC), a direct downstream substrate of ROCK. Inhibition of ROCK will lead to a decrease in MLC phosphorylation.

Protocol:

  • Reagents and Materials:

    • A suitable cell line (e.g., human umbilical vein endothelial cells - HUVECs)

    • Cell culture medium and supplements

    • (S)-2-Amino-2-(isoquinolin-8-yl)ethanol

    • Agonist to stimulate the Rho/ROCK pathway (e.g., lysophosphatidic acid - LPA)

    • Lysis buffer

    • Antibodies: anti-phospho-MLC, anti-total-MLC, and a suitable secondary antibody

    • Western blotting equipment and reagents

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Starve the cells in serum-free medium for several hours.

    • Pre-treat the cells with various concentrations of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol for 1-2 hours.

    • Stimulate the cells with the agonist (e.g., LPA) for a short period (e.g., 5-10 minutes).

    • Lyse the cells and collect the protein lysates.

    • Perform Western blotting to detect the levels of phosphorylated MLC and total MLC.

  • Data Analysis:

    • Quantify the band intensities for phospho-MLC and total MLC.

    • Normalize the phospho-MLC signal to the total MLC signal.

    • Plot the normalized phospho-MLC levels against the compound concentration to determine the cellular IC50.

Section 2: Applications in Oncology

Rationale: The Rho/ROCK pathway is frequently hyperactivated in various cancers and plays a critical role in tumor cell migration, invasion, and metastasis.[9] Inhibition of ROCK signaling can therefore be an effective strategy to suppress cancer progression.

Cell Migration and Invasion Assays

Objective: To evaluate the effect of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol on cancer cell migration and invasion.

Principle: These assays measure the ability of cells to move across a membrane (migration) or through an extracellular matrix (invasion) in response to a chemoattractant.

Workflow Diagram:

G cluster_0 Cell Migration/Invasion Assay Workflow A Seed cells in serum-free medium in the upper chamber of a Transwell insert B Add chemoattractant (e.g., FBS) to the lower chamber A->B C Add (S)-2-Amino-2-(isoquinolin-8-yl)ethanol to the upper chamber B->C D Incubate for 12-48 hours C->D E Remove non-migrated cells from the top of the insert D->E F Fix and stain migrated/invaded cells on the bottom of the insert E->F G Quantify by counting cells or measuring stain intensity F->G

Caption: Workflow for Transwell migration and invasion assays.

Protocols:

  • Transwell Migration Assay:

    • Use Transwell inserts with a porous polycarbonate membrane (e.g., 8 µm pore size).

    • Seed cancer cells (e.g., MDA-MB-231 breast cancer cells) in serum-free medium in the upper chamber.

    • Add medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.

    • Add (S)-2-Amino-2-(isoquinolin-8-yl)ethanol at various concentrations to the upper chamber.

    • Incubate for a suitable time (e.g., 24 hours).

    • Remove non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

    • Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

  • Matrigel Invasion Assay:

    • The protocol is similar to the migration assay, but the Transwell inserts are pre-coated with a layer of Matrigel, which serves as an artificial extracellular matrix.

Data Presentation:

Table 2: Representative Data from a Cell Migration Assay

Compound Concentration (µM)% Inhibition of Migration
0.115
155
1095

Section 3: Applications in Glaucoma

Rationale: In glaucoma, increased contractility of the trabecular meshwork cells leads to elevated intraocular pressure (IOP). ROCK inhibitors relax these cells, increasing aqueous humor outflow and reducing IOP.[11][12]

Trabecular Meshwork Cell Contraction Assay

Objective: To assess the ability of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol to induce relaxation in trabecular meshwork cells.

Principle: This assay measures the contraction and relaxation of a collagen gel seeded with primary human trabecular meshwork (HTM) cells.

Protocol:

  • Reagents and Materials:

    • Primary HTM cells

    • Collagen type I solution

    • Cell culture medium

    • (S)-2-Amino-2-(isoquinolin-8-yl)ethanol

    • Contractile agonist (e.g., carbachol)

    • 24-well plates

  • Procedure:

    • Embed HTM cells in a collagen gel matrix in a 24-well plate.

    • Allow the gels to polymerize and then detach them from the sides of the wells.

    • Treat the floating gels with a contractile agonist to induce contraction.

    • Add (S)-2-Amino-2-(isoquinolin-8-yl)ethanol at various concentrations.

    • Capture images of the gels at different time points.

  • Data Analysis:

    • Measure the area of the collagen gels from the captured images.

    • An increase in gel area indicates relaxation.

    • Plot the change in gel area against the compound concentration.

Signaling Pathway Diagram:

G cluster_0 ROCK Signaling in Trabecular Meshwork Contraction RhoA RhoA-GTP ROCK ROCK RhoA->ROCK MLC_P Phosphorylated Myosin Light Chain (MLC-P) ROCK->MLC_P Phosphorylation Contraction Cell Contraction & Increased IOP MLC_P->Contraction Compound (S)-2-Amino-2- (isoquinolin-8-yl)ethanol Compound->ROCK Inhibition

Caption: Inhibition of ROCK by (S)-2-Amino-2-(isoquinolin-8-yl)ethanol leads to reduced MLC phosphorylation and relaxation of trabecular meshwork cells.

Conclusion and Future Directions

(S)-2-Amino-2-(isoquinolin-8-yl)ethanol represents a promising lead compound for the development of novel ROCK inhibitors. The protocols outlined in this document provide a framework for its initial characterization and exploration in key therapeutic areas. Further studies should focus on its selectivity against a broader panel of kinases, its pharmacokinetic properties, and its efficacy in in vivo models of cancer and glaucoma. The versatility of the isoquinoline scaffold offers ample opportunities for further chemical modification to optimize potency, selectivity, and drug-like properties.

References

  • Wikipedia. Rho kinase inhibitor. [Link]

  • ResearchGate. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Semantic Scholar. Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • MDPI. A Comprehensive Review of the Role of Rho-Kinase Inhibitors in Corneal Diseases. [Link]

  • Mini-Reviews in Medicinal Chemistry. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. [Link]

  • PMC. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • PMC. Rho Kinase (ROCK) Inhibitors. [Link]

  • PMC. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma. [Link]

  • Ophthalmology Management. Rho Kinase Inhibitors for Glaucoma. [Link]

  • MDPI. Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. [Link]

  • PMC. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities. [Link]

  • ACS Publications. Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential. [Link]

Sources

Method

Application Note: Chemoselective N-Amidation of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a field-proven, self-validating protocol for the chemoselective N-acylation of a complex, chiral 1,2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a field-proven, self-validating protocol for the chemoselective N-acylation of a complex, chiral 1,2-amino alcohol while preserving stereochemical integrity and avoiding heterocycle-induced yield loss.

Mechanistic Rationale & Substrate Analysis

Amidation of 1,2-amino alcohols presents a classic chemoselectivity challenge: favoring N-acylation (amide formation) over O-acylation (ester formation). When working with advanced pharmaceutical building blocks like (S)-2-Amino-2-(isoquinolin-8-yl)ethanol , the complexity is magnified by the presence of a basic heterocycle and a sensitive chiral center.

As a Senior Application Scientist, it is critical to move beyond simply mixing reagents and instead engineer the reaction conditions based on the molecule's specific electronic and steric properties:

  • The Chemoselectivity Challenge (Kinetic vs. Thermodynamic Control): The primary amine is intrinsically more nucleophilic than the primary alcohol. Under strict kinetic control (low temperatures, mild activation), N-acylation is highly favored[1]. However, highly reactive species (like acyl chlorides) or prolonged exposure to excess reagents can bypass this kinetic preference, leading to O-acylation or O→N / N→O acyl migrations. We utilize HATU or EDC/HOBt to form a moderately reactive active ester that exclusively targets the amine[2].

  • Stereopreservation of the (S)-Enantiomer: The chiral center is positioned alpha to the isoquinoline ring (a benzylic-like position). Strong, unhindered bases can trigger deprotonation or imine tautomerization, leading to racemization. DIPEA (N,N-Diisopropylethylamine) is mandated here; its steric bulk prevents nucleophilic interference and α-proton abstraction while safely neutralizing hydrochloride salts.

  • Isoquinoline-Specific Considerations: The isoquinoline-8-yl moiety contains a basic nitrogen (pKa ~5.4). This dictates our workup strategy. Standard acidic aqueous washes (commonly used to quench unreacted amines) will protonate the isoquinoline ring, dragging the target product into the aqueous phase and decimating yields. A strictly neutral or mildly basic workup is an absolute requirement.

Reagent Selection Matrix

To optimize the reaction, we must balance reactivity with selectivity. The table below summarizes the quantitative and qualitative data driving our reagent selection for this specific substrate.

Coupling SystemN-Selectivity (N vs O)Racemization RiskYield PotentialRecommended Use Case
EDC / HOBt Excellent (>95%)Very LowGood (70–85%)Standard chemoselective amidation; sensitive or unhindered acids.
HATU / DIPEA Good (85–90%)LowExcellent (>90%)Sterically hindered carboxylic acids requiring strong activation.
Acyl Chloride / TEA Poor (<50%)HighVariableNot recommended for unprotected 1,2-amino alcohols.

Experimental Workflow

AmidationWorkflow N1 1. Carboxylic Acid + HATU (Pre-activation) N2 2. Active Ester Formation (0 °C, 15 min) N1->N2 DMF/DCM N3 3. Add (S)-Amino Alcohol + DIPEA N2->N3 N4 4. Chemoselective N-Acylation (Kinetic Control) N3->N4 0 °C to RT N5 5. Non-Acidic Aqueous Workup (Preserve Isoquinoline) N4->N5 >95% Conv. N6 6. NMR Validation (Confirm N- vs O-Acyl) N5->N6 Organic Phase

Workflow for chemoselective N-amidation of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol.

Step-by-Step Protocol: Chemoselective N-Amidation

Scale: 1.0 mmol of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol.

Phase 1: Pre-Activation of the Carboxylic Acid

Causality: Forming the active ester in the absence of the amino alcohol prevents the coupling reagent (especially HATU) from reacting directly with the amine to form unwanted guanidinium byproducts.

  • Preparation: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.05 mmol, 1.05 equiv) in anhydrous DMF or DCM (10 mL, 0.1 M).

  • Cooling: Purge the flask with Argon and cool the solution to 0 °C using an ice-water bath.

  • Activation: Add HATU (1.10 mmol, 1.10 equiv) in one portion, followed by the dropwise addition of DIPEA (1.50 mmol, 1.50 equiv).

  • Maturation: Stir the mixture at 0 °C for 15–20 minutes to ensure complete formation of the active HOAt-ester.

Phase 2: Nucleophilic Addition (Kinetic Control)

Causality: Dropwise addition at 0 °C enforces strict kinetic control, ensuring the highly nucleophilic amine outcompetes the primary alcohol for the active ester[1].

  • Substrate Preparation: In a separate dry vial, dissolve (S)-2-Amino-2-(isoquinolin-8-yl)ethanol (1.00 mmol, 1.00 equiv) in 2 mL of anhydrous DMF/DCM. Add the remaining DIPEA (1.50 mmol, 1.50 equiv). Note: If the amino alcohol is supplied as an HCl salt, add an additional 1.0 equiv of DIPEA to neutralize it.

  • Addition: Add the amino alcohol solution dropwise to the pre-activated acid mixture at 0 °C over 5 minutes.

  • Reaction Progression: Maintain the reaction at 0 °C for 1 hour. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours. Monitor completion via LC-MS.

Phase 3: Isoquinoline-Safe Workup & Purification

Causality: Avoiding acidic washes prevents the protonation of the isoquinoline nitrogen, ensuring the product remains in the organic phase.

  • Quenching: Dilute the reaction mixture with Ethyl Acetate (30 mL).

  • Washing: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ (2 × 15 mL) – Removes acidic byproducts and HOAt.

    • Distilled Water (2 × 15 mL) – Removes DMF.

    • Saturated aqueous NaCl (Brine) (1 × 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of DCM to DCM/MeOH (typically 95:5) due to the polarity of the hydroxyl group and the isoquinoline ring.

Self-Validation & Analytical In-Process Controls

A robust protocol must be a self-validating system. LC-MS alone is insufficient to confirm success, as the N-amide and O-ester are structural isomers with identical masses. Proton NMR (¹H NMR) is the definitive analytical tool to validate chemoselectivity.

How to differentiate N-Acylation from O-Acylation:

  • Validation of Success (N-Amide): In the ¹H NMR spectrum (typically in DMSO-d₆ or CDCl₃), the CH₂ protons adjacent to the free hydroxyl group (–CH₂–OH) will resonate upfield, generally around 3.60–3.80 ppm . The newly formed amide N–H proton will appear as a distinct doublet downfield at 7.50–8.50 ppm .

  • Identification of Failure (O-Ester): If kinetic control was lost and O-acylation occurred, the –CH₂–O–R protons will shift significantly downfield to 4.20–4.60 ppm due to the strong deshielding effect of the ester carbonyl. The amine protons (–NH₂) will typically appear as a broad singlet upfield (~1.50–2.50 ppm).

References

  • Title: Functionalized 2′-Amino-α-L-LNA - Directed Positioning of Intercalators for DNA Targeting Source: PMC - National Institutes of Health (Originally published in The Journal of Organic Chemistry) URL: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral HPLC for (s)-2-Amino-2-(isoquinolin-8-yl)ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the chiral analysis of (s)-2-Amino-2-(isoquinolin-8-yl)ethanol. This guide is structured to provide researchers, scientists, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chiral analysis of (s)-2-Amino-2-(isoquinolin-8-yl)ethanol. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and systematic troubleshooting strategies. As your virtual application scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a chiral separation method for this specific amino alcohol.

Q1: What type of Chiral Stationary Phase (CSP) is the best starting point for separating (s)-2-Amino-2-(isoquinolin-8-yl)ethanol?

A: The selection of the CSP is the most critical factor in achieving chiral separation. For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most successful and versatile starting points.[1][2] These phases, particularly those with carbamate derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), offer a rich combination of interaction sites—including hydrogen bonding, dipole-dipole, and π-π interactions—which are essential for resolving enantiomers of a molecule containing hydroxyl, amino, and aromatic (isoquinoline) groups. Cyclodextrin-based and Pirkle-type columns can also be effective for amino alcohols and are worth considering in a secondary screening phase.[1][3]

Q2: Should I start with Normal-Phase (NP) or Reversed-Phase (RP) chromatography?

A: For underivatized amino alcohols like (s)-2-Amino-2-(isoquinolin-8-yl)ethanol, Normal-Phase (NP) chromatography is often the preferred starting point .[1] NP mobile phases (e.g., hexane/ethanol) provide excellent opportunities to modulate hydrogen bonding and dipole-dipole interactions between the analyte and the polysaccharide CSP, which are often the primary drivers of chiral recognition.

While RP chromatography is possible with certain CSPs (e.g., some cyclodextrin or immobilized polysaccharide phases), the high water content can weaken the critical hydrogen bonding interactions needed for separation.[1][4]

Q3: My chromatogram shows severe peak tailing. What is the cause and how can I fix it?

A: Peak tailing for this analyte is almost certainly caused by strong, undesirable secondary interactions between its basic amino group and acidic residual silanol groups on the silica surface of the CSP.[5][6][7] This interaction is independent of the chiral selector itself but is a common artifact of silica-based columns.

To fix this, you must add a basic modifier to your mobile phase. A small amount of diethylamine (DEA) or another suitable amine (butylamine, ethanolamine) is highly effective.[1][8][9] The DEA acts as a stronger, competitive base that saturates the active silanol sites, preventing the analyte from interacting with them and resulting in a sharp, symmetrical peak shape. A typical starting concentration is 0.1% (v/v) in the mobile phase.[9][10]

Q4: What is the purpose of the alcohol (e.g., ethanol, isopropanol) in a normal-phase mobile phase?

A: In NP chromatography, the alcohol component is the "strong" or "polar" modifier. Its primary role is to compete with the analyte for polar interaction sites (like the carbamate groups) on the CSP.

  • Increasing the alcohol percentage will decrease the retention time as the mobile phase becomes stronger and displaces the analyte more effectively from the stationary phase.

  • Decreasing the alcohol percentage increases retention time and often enhances enantioselectivity, as it allows the analyte to interact more extensively with the chiral selector.[1] However, too little alcohol can lead to excessively long run times and broader peaks. The choice between ethanol and isopropanol can also significantly impact selectivity, making it a key parameter to screen during method development.

Troubleshooting and Optimization Guide

This section provides a systematic approach to resolving common experimental challenges.

Problem 1: No Enantiomeric Separation Observed

If your initial screening yields a single peak, do not assume the column has failed. Chiral recognition is highly specific and requires a precise match between the analyte, CSP, and mobile phase.

Caption: Systematic workflow for achieving initial enantiomeric separation.

Causality Explained:

  • CSP Screening: Chiral recognition is based on forming transient diastereomeric complexes between the analyte and the CSP. Different CSP classes (polysaccharide, cyclodextrin) have fundamentally different structures and interaction mechanisms. Screening multiple columns is the most effective way to find a suitable match.[11]

  • Mobile Phase Modulation: Changing the alcohol modifier (e.g., from ethanol to isopropanol) alters the steric and electronic environment of the CSP, which can "turn on" chiral recognition. Varying the alcohol concentration directly controls the analyte's residence time on the CSP, giving more or less time for the differential chiral interactions to occur.[1]

  • Additive Confirmation: For a basic analyte, the absence of a basic additive can lead to such severe peak tailing that a small separation is completely obscured within a broad, asymmetrical peak. Always ensure the additive is present.[8][9]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Peak asymmetry compromises resolution and quantification accuracy.[7]

Caption: Decision tree for diagnosing and solving peak asymmetry issues.

Causality Explained:

  • Tailing: As discussed in the FAQ, tailing for this basic analyte is due to secondary site interactions.[6][7] Adding DEA passivates these sites. If tailing persists or worsens over time, it may indicate chemical degradation of the column's stationary phase.[7]

  • Fronting: This is typically a symptom of mass overload.[5][12] When too much sample is injected, the stationary phase sites become saturated, leading to a non-linear relationship between the analyte concentration in the mobile and stationary phases. Molecules in higher concentration travel faster through the column, "running ahead" of the main band and causing the peak to front.[13] Diluting the sample will confirm if this is the cause. If all peaks front and the issue is sudden, it may point to a physical problem like a void at the column inlet.[5]

Problem 3: Low Resolution (Rs < 1.5)

Even with two visible peaks, baseline separation (Rs ≥ 1.5) is required for accurate quantification. Resolution is a function of efficiency (N), selectivity (α), and retention (k).

Table 1: Strategies to Improve Resolution (Rs)

Parameter to ModifyStrategyExpected Outcome on RsScientific Rationale
Selectivity (α) Change alcohol modifier (e.g., Ethanol -> Isopropanol)Potentially large increaseAlters the steric and electronic environment of the CSP, which can significantly change the relative interaction strength of the two enantiomers. This is often the most impactful change.
Decrease column temperature (e.g., 25°C -> 15°C)Generally increases RsChiral recognition is often enthalpically driven.[14] Lowering the temperature reduces thermal energy, strengthening the transient diastereomeric interactions and enhancing the energy difference between the two enantiomer-CSP complexes, which improves selectivity.[8][15]
Retention (k) Decrease % of alcohol modifier in mobile phaseGenerally increases RsIncreases retention time, allowing for more interactions with the CSP. Greater interaction time provides more opportunity for the differential binding energies to effect a separation. Resolution is proportional to k/(1+k).
Efficiency (N) Decrease flow rate (e.g., 1.0 mL/min -> 0.5 mL/min)Generally increases RsA lower flow rate brings the mobile phase velocity closer to the optimum of the van Deemter curve, reducing band broadening and leading to narrower, taller peaks, which are easier to resolve.[8]
Use a column with smaller particles (if available)Increases RsSmaller particles lead to higher column efficiency (more theoretical plates per unit length), resulting in sharper peaks.
Detailed Experimental Protocols
Protocol 1: Initial CSP and Mobile Phase Screening

This protocol is designed for the initial phase of method development to identify promising conditions.

  • Analyte Preparation: Prepare a 1 mg/mL solution of racemic 2-Amino-2-(isoquinolin-8-yl)ethanol in ethanol or a solvent matching the mobile phase modifier.

  • Column Selection: Use a polysaccharide-based column (e.g., Chiralpak® AD-H or Chiralcel® OD-H).

  • Column Equilibration: Equilibrate the column with the initial mobile phase for at least 30-40 column volumes. Chiral separations are highly sensitive to mobile phase composition, and stable baselines are critical.[1]

  • Screening Conditions:

    • Mobile Phase A: Hexane/Ethanol (90/10, v/v) + 0.1% DEA

    • Mobile Phase B: Hexane/Isopropanol (90/10, v/v) + 0.1% DEA

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV, at a wavelength where the isoquinoline ring absorbs strongly (e.g., ~230 nm or ~270 nm).

  • Evaluation: Analyze the chromatograms from both runs. Look for any sign of peak splitting or shoulder formation, which indicates partial separation. The condition providing better initial selectivity will be carried forward for optimization.

Protocol 2: Mobile Phase Optimization

Once a promising CSP and alcohol modifier are identified, this protocol refines the separation.

  • Select Best Condition: Choose the CSP and alcohol (Ethanol or Isopropanol) that showed the best results in Protocol 1.

  • Optimize Alcohol Percentage:

    • Prepare a series of mobile phases with varying alcohol content. For example: Hexane/[Alcohol] + 0.1% DEA at ratios of 95/5, 90/10, 85/15, and 80/20.

    • Inject the sample under each condition after proper equilibration.

    • Causality: A lower percentage of alcohol generally increases retention and can improve resolution, but may also lead to broader peaks and longer run times.[1] Plot resolution (Rs) vs. % Alcohol to find the optimal balance.

  • Optimize Additive Concentration (If Necessary):

    • If peak shape is still suboptimal, the DEA concentration can be adjusted. Test concentrations from 0.05% to 0.2%.

    • Causality: While 0.1% is usually sufficient, highly active columns or very sensitive analytes might benefit from fine-tuning the concentration of the basic modifier to fully suppress silanol interactions.[8]

  • Optimize Temperature (If Necessary):

    • If resolution is still below the target (Rs < 1.5), evaluate the effect of temperature.

    • Set the column oven to 15°C and then to 35°C (after re-equilibration).

    • Causality: Lower temperatures often favor stronger intermolecular interactions, typically leading to better chiral selectivity.[8][16] However, the opposite effect can occur if the separation is entropically controlled.[14] This step is crucial for understanding the thermodynamic nature of the separation.

References
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers. Benchchem.
  • Nishioka, R., Harada, S., & Umehara, K. (2019). Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. CHROMATOGRAPHY, 40(3), 169-174. [Link]

  • Chen, C. C., & Lin, C. E. (2000). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science, 38(3), 119-126. [Link]

  • Bhushan, R., & Kumar, V. (2010). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Chromatographia, 72(5-6), 433-439. [Link]

  • Hyun, M. H., Min, H. J., & Cho, Y. J. (2007). Liquid chromatographic resolution of secondary amino alcohols on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid Dependence of temperature effect on analyte structure. Journal of Chromatography A, 1164(1-2), 235-239. [Link]

  • Bhushan, R., & Kumar, R. (2015). Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of β-Amino Alcohols. Journal of Chromatographic Science, 53(8), 1339-1345. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1986). Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry, 51(2), 102-105. [Link]

  • Ivanov, A. R., et al. (2024). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 18(3), 264-272. [Link]

  • Jayapalan, S., et al. (2006). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A, 1109(2), 257-263. [Link]

  • Brückner, H., & Gah, C. (1991). High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Application to peptide hydrolysates. Journal of Chromatography A, 555(1-2), 81-95. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International. [Link]

  • Stoll, D., & Dolan, J. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. (2023). Regis Technologies. [Link]

  • Are there any different mobile phase modifiers or additives for the CHIRALPAK® immobilised columns? (2021). Daicel Chiral Technologies. [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

  • Development of a Two-Step, Enantioselective Synthesis of an Amino Alcohol Drug Candidate. (2015). ACS Publications. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

  • How to fix asymmetrical chromatography peaks? (2024). Cytiva. [Link]

  • Yu, J., et al. (2016). Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Chirality, 28(4), 276-281. [Link]

  • Lin, J. M., Nakagama, T., & Hobo, T. (1997). Temperature effect on chiral recognition of some amino acids with molecularly imprinted polymer filled capillary electrochromatography. Biomedical Chromatography, 11(5), 298-302. [Link]

  • Stoll, D. R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America, 40(6), 264-269. [Link]

  • Gola, A., et al. (2022). Liquid chromatography enantiomeric separation of chiral ethanolamine substituted compounds. Chirality, 34(4), 620-629. [Link]

  • Gilpin, R. K., Ehtesham, S. E., & Gregory, R. B. (1992). Liquid chromatographic studies of the effect of temperature on the chiral recognition of tryptophan by silica-immobilized bovine albumin. Analytical Chemistry, 64(14), 1545-1550. [Link]

  • Chiral HPLC Separations Guidebook. (n.d.). Phenomenex. [Link]

  • Šatínský, D., & Solich, P. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 147-154. [Link]

  • Chiral Alkaloid Analysis. (2021). IntechOpen. [Link]

  • Horváth, V., et al. (2025). High-Performance Liquid Chromatographic Separation of Stereoisomers of β-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 30(9), 1987. [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Identifying Degradation Impurities in (S)-2-Amino-2-(isoquinolin-8-yl)ethanol

Welcome to the technical support center for (S)-2-Amino-2-(isoquinolin-8-yl)ethanol. This guide is designed for researchers, analytical scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (S)-2-Amino-2-(isoquinolin-8-yl)ethanol. This guide is designed for researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific rationale behind them to help you troubleshoot and resolve issues encountered during the identification of degradation impurities.

Section 1: Foundational Knowledge & Initial Assessment

This section addresses the preliminary steps and theoretical understanding required before initiating experimental work.

Q1: I am starting a project on (S)-2-Amino-2-(isoquinolin-8-yl)ethanol and need to understand its stability. Where should I begin?

A1: The initial phase involves a two-pronged approach: a theoretical assessment of the molecule's structure and a review of established regulatory guidelines.

  • Structural Assessment: Analyze the functional groups within (S)-2-Amino-2-(isoquinolin-8-yl)ethanol to predict potential degradation pathways.

    • Isoquinoline Ring: This nitrogen-containing heterocyclic system is susceptible to oxidation, which can lead to the formation of an N-oxide.[1][2]

    • Secondary Alcohol: The hydroxyl group can be oxidized to a ketone.

    • Primary Amine: This group can undergo oxidative deamination or react with other molecules.

    • Chiral Center: The stereocenter at the carbon bearing the amino and hydroxyl groups can be susceptible to racemization under certain pH or thermal stress conditions, making the (R)-enantiomer a potential impurity.[3]

  • Regulatory Guidance: Familiarize yourself with the International Council for Harmonisation (ICH) guidelines, which are the global standard for pharmaceutical development. The most relevant documents are:

    • ICH Q1A(R2): Provides the framework for stability testing of new drug substances and products.[4][5]

    • ICH Q3A(R2): Details the thresholds for reporting, identifying, and qualifying impurities in new drug substances.

A thorough understanding of these aspects will allow you to design more targeted and efficient experiments.

Q2: What are the most probable degradation products I should anticipate for (S)-2-Amino-2-(isoquinolin-8-yl)ethanol?

A2: Based on the structural assessment, the most likely degradation products arise from oxidation and racemization. While specific impurities must be confirmed experimentally, you should be looking for:

Potential Impurity Formation Pathway Rationale
(S)-2-Amino-2-(isoquinolin-8-yl)ethan-1-oneOxidationThe secondary alcohol is oxidized to a ketone. This is a common pathway for alcohol-containing drug substances.
(S)-2-Amino-2-(2-oxidoisoquinolin-8-yl)ethanolOxidationThe nitrogen atom in the isoquinoline ring is oxidized to form an N-oxide, a known degradation pathway for nitrogen heterocycles.[1][2]
(R)-2-Amino-2-(isoquinolin-8-yl)ethanolRacemizationThe chiral center may invert under thermal or pH stress, leading to the formation of the enantiomeric impurity.[3]
Isoquinoline-8-carbaldehydeOxidative Deamination/CleavageA more aggressive degradation pathway could lead to the cleavage of the aminoethanol side chain.

These predictions form the basis for developing a stability-indicating analytical method capable of separating these potential impurities from the parent compound.

Section 2: Designing and Executing Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of identifying potential degradation products and developing a stability-indicating method.[6][7]

Q3: How do I design a comprehensive forced degradation study that aligns with ICH guidelines?

A3: A forced degradation study systematically exposes the drug substance to conditions more severe than accelerated stability testing to generate potential degradation products.[4][8] The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary products that may not be relevant under normal storage conditions.[4][9]

Experimental Protocol: Forced Degradation of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol
  • Sample Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the drug substance to the following conditions in parallel. Include a control sample (stored at 2-8°C, protected from light) for comparison.

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursTo test susceptibility to acidic environments.
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursTo test susceptibility to alkaline environments.
Oxidation 3% H₂O₂ at room temperature for 24 hoursTo identify oxidative degradation products.
Thermal Degradation Solid-state sample at 80°C for 48 hoursTo assess the effect of heat on the solid drug substance.
Photostability Expose solid and solution samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).To identify light-sensitive degradation products.
  • Sample Analysis:

    • After the designated exposure time, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all stressed samples, along with a non-degraded standard, using a suitable analytical method (see Section 3).

The workflow for this process is visualized below.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Neutralize Neutralize / Dilute Samples Acid->Neutralize Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Neutralize Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Neutralize Thermal Thermal (Solid, 80°C) Thermal->Neutralize Photo Photolytic (ICH Q1B) Photo->Neutralize API API Sample (S)-2-Amino-2-(isoquinolin-8-yl)ethanol API->Acid API->Base API->Oxidation API->Thermal API->Photo Analysis HPLC / LC-MS Analysis Neutralize->Analysis Data Data Evaluation (Peak Purity, Mass Balance) Analysis->Data

Caption: Workflow for a typical forced degradation study.

Section 3: Analytical Method Development & Troubleshooting

A robust analytical method is essential to accurately separate and quantify the drug substance from its impurities. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[10]

Q4: What are the key considerations for developing a stability-indicating HPLC method for this compound?

A4: The primary goal is to achieve adequate resolution between the main peak of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol and all process-related and degradation-related impurities.

A reversed-phase HPLC (RP-HPLC) method is a good starting point due to the polar nature of the molecule.

Recommended Starting HPLC Parameters
ParameterRecommended ConditionRationale & Optimization Tips
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides good retention for moderately polar compounds. If peaks are poorly retained, consider a C8 or a polar-embedded phase.
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in WaterAn acidic modifier is crucial for good peak shape for the basic amine group by suppressing silanol interactions on the column.[11]
Mobile Phase B Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.
Elution Mode GradientA gradient elution (e.g., starting at 5% B, ramping to 95% B) is recommended to ensure elution of both polar and non-polar impurities.[12]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time.
Detection UV at ~230 nm and ~270 nmThe isoquinoline ring system should have strong UV absorbance. Monitor multiple wavelengths to ensure all impurities are detected. A photodiode array (PDA) detector is ideal.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.

Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The specificity is proven by its ability to separate all peaks generated during the forced degradation studies.[13]

Q5: My chromatogram shows poor peak shape (tailing) for the main compound. What could be the cause and how do I fix it?

A5: Peak tailing for a basic compound like (S)-2-Amino-2-(isoquinolin-8-yl)ethanol is a common issue in RP-HPLC. It is often caused by secondary interactions between the protonated amine and residual, negatively charged silanol groups on the silica-based stationary phase.

Troubleshooting Guide for HPLC Peak Tailing
Possible Cause Diagnostic Check Solution
Insufficient Mobile Phase Buffering/pH The mobile phase pH is not at least 2 pH units below the pKa of the amine.Lower the mobile phase pH by increasing the concentration of the acidic modifier (e.g., 0.1% TFA instead of 0.1% formic acid). This ensures the amine is fully protonated and silanols are suppressed.[11]
Column Silanol Activity The problem persists even with a low pH mobile phase.Use a modern, high-purity silica column with end-capping designed to minimize silanol activity. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%), though this can shorten column life and is not ideal for LC-MS.
Column Overload Peak shape improves significantly upon injecting a much lower concentration.Reduce the injection mass. If high sensitivity is needed, use a column with a wider internal diameter.[11]
Column Contamination/Degradation The column has been used extensively or with harsh mobile phases. Performance degrades over time.Flush the column with a strong solvent wash sequence (e.g., water, methanol, acetonitrile, isopropanol). If performance does not improve, the column may need to be replaced.[12]
Section 4: Impurity Identification and Structural Elucidation

Once impurities are separated, the next critical step is to determine their chemical structures.

Q6: I have separated several degradation products using HPLC. How can I identify their structures?

A6: Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this task.[14][15] It provides the molecular weight of the impurities and, through tandem mass spectrometry (MS/MS), fragmentation data that helps in structural elucidation.[16]

Workflow for Impurity Identification via LC-MS/MS
  • LC-MS Analysis: Analyze the degraded sample using an LC-MS system. The HPLC method may need minor modifications for MS compatibility (e.g., using volatile mobile phase modifiers like formic acid instead of non-volatile phosphates).

  • Determine Molecular Weight (MS1): Extract the mass spectrum for each impurity peak. The molecular ion (e.g., [M+H]⁺ in positive ion mode) will give you the molecular weight of the impurity.

  • Propose Structures: Compare the molecular weight of the impurity to the parent drug.

    • +16 Da: Suggests the addition of one oxygen atom (oxidation, e.g., N-oxide or hydroxylation).

    • -2 Da: Suggests the loss of two hydrogen atoms (oxidation, e.g., alcohol to ketone).

    • No Change in Mass: Could indicate an isomer, such as the (R)-enantiomer from racemization.

  • Confirm with Fragmentation (MS/MS): Perform an MS/MS experiment on the impurity's molecular ion. Compare its fragmentation pattern to that of the parent drug. Shared fragments suggest the core structure is intact, while differences in fragment masses can pinpoint the location of the chemical modification.

The decision-making process for identifying an unknown peak is outlined in the diagram below.

Caption: Decision tree for impurity identification.

Section 5: Frequently Asked Questions (FAQs)

Q7: Can the (R)-enantiomer be considered a degradation impurity? How would I detect it?

A7: Yes. If the drug substance is the pure (S)-enantiomer, its antipode, the (R)-enantiomer, is considered a chiral impurity.[3] It can form through racemization under stress conditions. Since enantiomers have identical physical properties (including UV spectra and mass), a standard RP-HPLC method cannot separate them. You must develop a specific chiral separation method.

  • Chiral HPLC: This uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, allowing for their separation. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often effective for separating chiral amines and alcohols.[17][18]

  • Chiral Capillary Electrophoresis (CE): CE with a chiral selector (like a cyclodextrin) added to the buffer can also provide excellent enantiomeric separation and is an alternative to HPLC.[19]

Q8: My forced degradation study shows over 50% degradation in the base hydrolysis condition. Is this result useful?

A8: A result showing over 50% degradation is generally not ideal and should be investigated further.[9] Such extensive degradation may produce secondary or tertiary degradants that are not relevant to the product's stability under normal storage conditions. The ICH guidelines recommend targeting 5-20% degradation to identify the primary, most relevant degradation products.[4]

  • Troubleshooting Step: Repeat the base hydrolysis experiment under milder conditions. You can reduce the temperature (e.g., from 60°C to 40°C), shorten the exposure time, or use a lower concentration of NaOH (e.g., 0.01 M).

Q9: What is "mass balance" and why is it important in a stability study?

A9: Mass balance is an important part of a stability study that aims to account for all the mass of the drug substance after degradation. In simple terms, the sum of the assay value of the main component and the levels of all degradation products should be close to 100% of the initial assay value. A good mass balance (typically 98-102%) provides confidence that all major degradation products have been detected and that the analytical method is specific and accurate.[20] If the mass balance is poor, it may indicate that some degradation products are not being detected (e.g., they have no UV chromophore or are volatile) or that the response factors of the impurities are significantly different from the parent drug.

References
  • A practical guide to forced degradation and stability studies for drug substances.
  • Development of forced degradation and stability indic
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations - ResearchG
  • Identification of impurities in pharmaceutical products. - LabExperts.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • A Review on Force Degradation Studies for Drug Substances - ijarsct.
  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS - Taylor & Francis.
  • Isoquinoline Impurities and Rel
  • Structure Elucidation of Unknown Impurity using LC-MS/MS in Pharmaceuticals - SynThink.
  • Q1A(R2) Guideline - ICH.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
  • Isoquinoline EP Impurities & USP Rel
  • HPLC Troubleshooting Guide.
  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis - MDPI.
  • Full article: Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • “Chiral Impurity Methods – Case Study” - HPLC.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF - ResearchG
  • Analytical method development and stability-indicating strategies for synthetic peptide therapeutics under ICH regul
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estim

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 2-Amino-2-(isoquinolin-8-yl)ethanol

Welcome to the technical support center for the enantiomeric separation of (S)- and (R)-2-Amino-2-(isoquinolin-8-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, providi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the enantiomeric separation of (S)- and (R)-2-Amino-2-(isoquinolin-8-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, providing actionable guidance to overcome common challenges encountered during the resolution of this and similar chiral amino alcohols. As Senior Application Scientists, we present not just protocols, but the underlying principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategy and theory behind separating the enantiomers of 2-Amino-2-(isoquinolin-8-yl)ethanol.

Q1: What are the primary methods for separating the enantiomers of a chiral amino alcohol like 2-Amino-2-(isoquinolin-8-yl)ethanol?

A1: The separation of enantiomers, a process known as chiral resolution, is a critical step in pharmaceutical development as different enantiomers can have vastly different biological activities. For a compound like 2-Amino-2-(isoquinolin-8-yl)ethanol, which possesses a basic amino group and a chiral center at the carbon bearing the amino and hydroxyl groups, there are two primary and robust strategies:

  • Chiral Chromatography: This is a direct method where the racemic mixture is separated using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[1] The two main techniques are:

    • High-Performance Liquid Chromatography (HPLC): A widely used and powerful technique for both analytical and preparative-scale separations.[1]

    • Supercritical Fluid Chromatography (SFC): A modern alternative that is often faster, more environmentally friendly ("greener"), and more efficient, particularly for preparative scale-up.[2][3] SFC uses supercritical CO₂ as the main mobile phase, which reduces the consumption of toxic organic solvents.[2]

  • Diastereomeric Salt Crystallization: This is a classical, cost-effective, and highly scalable method.[4][5] The process involves reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent").[6] This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[7][8]

Q2: How do I choose between Chiral Chromatography and Diastereomeric Salt Crystallization?

A2: The choice depends on several factors including the scale of the separation, available equipment, development timeline, and the specific properties of the compound.

FeatureChiral Chromatography (HPLC/SFC)Diastereomeric Salt Crystallization
Speed Method development can be rapid, especially with automated screening systems. SFC is significantly faster than HPLC.[3]Can be time-consuming, often requiring extensive solvent screening and multiple recrystallization steps to achieve high purity.[7]
Scalability Analytical methods are easily developed. Preparative scale-up is straightforward but can be expensive and require specialized equipment.[2]Considered one of the most economical and easiest methods to perform on a large, industrial scale.[4]
Success Rate High. A broad range of chiral stationary phases are available, making it likely that a suitable separation method can be found.[9]Can be more challenging. Success depends on finding a resolving agent and solvent system that yield crystalline salts with a significant solubility difference.[10]
Material Loss Generally low, especially once the method is optimized.Can be higher, with material remaining in the mother liquor. Recovery of the other enantiomer requires separate processing.[6]
"Green" Chemistry SFC is considered a green chemistry technique due to its use of recycled CO₂ and reduced solvent consumption.[2] HPLC often uses large volumes of organic solvents.Solvent usage can be high, depending on the number of crystallization and washing steps required.

A common strategy is to use analytical SFC or HPLC to rapidly confirm the enantiomeric excess (e.e.) of samples generated during the development of a diastereomeric salt resolution method.

Q3: What makes a good chiral resolving agent for a basic compound like this?

A3: A good chiral resolving agent for an amine should be an enantiomerically pure acid that meets several criteria:

  • Reactivity: It must readily form stable, crystalline salts with the amine.[7]

  • Differentiation: The resulting diastereomeric salts must have a significant difference in solubility in a common, practical solvent to enable separation by crystallization.[7]

  • Availability & Cost: The resolving agent should be commercially available in high enantiomeric purity and be cost-effective, especially for large-scale work.

  • Recoverability: Ideally, the resolving agent can be easily recovered and reused after the pure enantiomer has been liberated from the salt.[7]

Commonly used chiral acids for resolving amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[5][8]

Troubleshooting Guides

This section provides direct, actionable solutions to specific problems you may encounter during your experiments.

Guide 1: Chiral Chromatography (HPLC/SFC) Issues
  • Core Logic: Enantiomeric separation on a chiral stationary phase (CSP) is driven by the formation of transient, diastereomeric complexes between the analyte and the CSP. The stability difference between these complexes dictates the separation. If resolution is poor, the interactions are not selective enough.

  • Solutions:

    • Optimize the Mobile Phase:

      • Normal Phase (Hexane/Alcohol): This is the most common starting point. The type and percentage of the alcohol modifier (e.g., ethanol, isopropanol) are critical. Small changes can dramatically affect resolution.[11] Systematically screen alcohol content from 5% to 30%.

      • Additives: Since 2-Amino-2-(isoquinolin-8-yl)ethanol is basic, its interaction with residual acidic silanol groups on the silica support can cause peak tailing and poor resolution. Add a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the mobile phase (e.g., 0.1%) to suppress these non-selective interactions.[11]

    • Change the Chiral Stationary Phase (CSP): No single CSP works for all compounds. For amino alcohols, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most successful first choice.[1] If one type doesn't work, screen others (e.g., Pirkle-type, cyclodextrin-based).[11]

    • Lower the Temperature: Reducing the column temperature often increases the stability difference between the diastereomeric complexes, enhancing resolution.[12] Try running at 15°C or 25°C instead of 40°C.

    • Reduce the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will lengthen the run time.[12]

  • Core Logic: Poor peak shape is often caused by secondary, undesirable interactions or column overload.[13] Tailing in basic analytes is frequently due to strong interactions with acidic sites on the stationary phase, while fronting can indicate column overload or poor sample solubility.[11][14]

  • Solutions:

    • Peak Tailing:

      • Add a Basic Modifier: As mentioned above, adding 0.1% DEA to a normal-phase mobile phase is highly effective at masking active silanol sites.[11]

      • Reduce Sample Concentration: Injecting too much sample is a common cause of peak distortion.[13][14] Dilute your sample by a factor of 10 and reinject.

    • Peak Fronting:

      • Dilute the Sample: This is the primary solution for overload-related fronting.[11]

      • Check Sample Solvent: Ensure your sample is fully dissolved in a solvent that is weaker than or identical to the mobile phase. Injecting in a much stronger solvent can cause peak distortion.[11]

This protocol outlines a starting point for developing a chiral separation method using SFC.

  • Column Selection: Start with a polysaccharide-based column (e.g., cellulose or amylose-based CSP).

  • Mobile Phase Preparation:

    • Main Component: Supercritical CO₂.

    • Co-solvent: Start with Methanol. Prepare additional co-solvents (Ethanol, Isopropanol) for screening.

    • Additive: Prepare co-solvent stocks containing 0.2% DEA.

  • Initial SFC Conditions:

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Temperature: 40°C.

    • Gradient: 5% to 40% co-solvent over 5 minutes.

    • Detection: UV, monitor at a wavelength appropriate for the isoquinoline chromophore (e.g., 230 nm, 280 nm).

  • Screening Process:

    • Run the initial gradient with each co-solvent (Methanol, Ethanol, Isopropanol), both with and without the DEA additive.

    • Evaluate the resulting chromatograms for the best selectivity and peak shape.

    • Optimize the separation isocratically based on the best screening result.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];

} enddot Caption: High-level workflow for chiral separation method development.

Guide 2: Diastereomeric Salt Crystallization Issues
  • Core Logic: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than an ordered solid crystal lattice.[15] This is often caused by excessively high supersaturation (too little solvent or cooling too quickly) or a poor match between the solute and the solvent system.[7][15]

  • Solutions:

    • Add More Solvent: The most common cause is that the initial concentration is too high. Re-heat the mixture to dissolve the oil, add more solvent (e.g., in 10% increments), and allow it to cool slowly again.[15]

    • Reduce the Cooling Rate: Rapid cooling can shock the system, favoring the formation of a disordered liquid over an ordered crystal.[7] Allow the solution to cool to room temperature naturally over several hours, then move it to a 4°C refrigerator.

    • Re-evaluate the Solvent System: The chosen solvent may be too poor for the salt. Try a more polar solvent or a mixture of solvents to fine-tune the solubility.[15] A comprehensive solvent screen is often necessary for a new resolution.[7]

  • Core Logic: A complete lack of crystallization indicates that the solution is not supersaturated. Either the salt is too soluble in the chosen solvent, or nucleation is kinetically hindered.[15]

  • Solutions:

    • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration and induce supersaturation.

    • Use an Anti-Solvent: Add a solvent in which the diastereomeric salt is insoluble (an "anti-solvent") dropwise to the solution until turbidity persists. This can effectively induce crystallization.

    • Induce Nucleation:

      • Seeding: Add a few seed crystals of the desired diastereomeric salt to the supersaturated solution. This provides a template for crystal growth.[15]

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. Microscopic scratches on the glass can serve as nucleation sites.[15]

  • Core Logic: Low e.e. after crystallization means that the less soluble salt did not crystallize with high selectivity. This can be due to co-precipitation of the more soluble diastereomer, often caused by rapid cooling or an inefficient solvent system that does not provide a large enough solubility difference.[7]

  • Solutions:

    • Perform a Recrystallization: The most straightforward approach to improving purity is to recrystallize the enriched solid material one or more times from the same or a different solvent system.[15]

    • Slow the Cooling Rate: A slow, controlled cooling process is critical to maintaining thermodynamic equilibrium, which favors the crystallization of only the least soluble species.[7]

    • Re-screen Solvents: The solubility difference between diastereomers is highly solvent-dependent.[16] A different solvent may provide much better selectivity.

    • Optimize Molar Ratio of Resolving Agent: The stoichiometry between the amine and the chiral acid can be critical. While a 0.5 equivalent of a diacid is common, ratios greater than 1.5 can sometimes simplify the equilibrium and lead to purer products.[4]

  • Resolving Agent Selection: Choose a chiral acid (e.g., (+)-Tartaric Acid, 1.0 equivalent for a mono-acid or 0.5 equivalent for a di-acid).

  • Salt Formation & Solvent Screening:

    • In a test tube, dissolve a small amount of the racemic amine (e.g., 100 mg) in a minimum of a warm solvent (e.g., Methanol, Ethanol, Acetonitrile).

    • In a separate tube, dissolve the resolving agent in the same warm solvent.

    • Combine the solutions and stir.

    • Allow the mixture to cool slowly to room temperature. If no crystals form, try adding an anti-solvent (e.g., MTBE, Heptane) or placing it in the cold.

    • Screen at least 5-10 different solvent systems to find one that produces a crystalline solid.

  • Scale-Up & Crystallization:

    • Perform the reaction on the desired scale using the optimal solvent system identified.

    • Heat the mixture to achieve a clear solution.

    • Allow the solution to cool slowly and undisturbed over several hours.

  • Isolation & Analysis:

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.[6]

    • Dry the crystals. The filtrate (mother liquor) contains the more soluble diastereomer.[6]

    • Take a small sample of the crystals, liberate the free amine by treating with a base (e.g., aq. NaOH) and extracting with an organic solvent (e.g., Dichloromethane).

    • Analyze the e.e. of the liberated amine using the chiral HPLC/SFC method.

  • Recrystallization (If Needed): If the e.e. is not satisfactory, recrystallize the diastereomeric salt from the same solvent system to enhance its purity.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];

} enddot Caption: Workflow for Diastereomeric Salt Resolution and Isolation.

References

  • Toribio, L., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. Available at: [Link]

  • Selvita (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]

  • Prata, A. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
  • Pharmaceutical Technology (2025). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. Available at: [Link]

  • Speybrouck, D. SFC for Chiral separation in Pharmaceutical Industry. Chromedia. Available at: [Link]

  • Annys, D., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Available at: [Link]

  • Singh, V., et al. (2013). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride.
  • LibreTexts Chemistry (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Di Mola, A., et al. (2026). Resolution of a Chiral β-Aminoketone via Diastereomeric Salt Formation: From Experimental Evidence to Molecular-Level Insights Into Solution-Phase Clusters. Chemistry – A European Journal.
  • Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • PharmaCores (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. Available at: [Link]

  • Journal of Chromatographic Science (1997). HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic. Available at: [Link]

  • Chiral Technologies (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. Available at: [Link]

  • YouTube (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available at: [Link]

  • Ka-Yi, L., et al. (2016). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes.
  • Pálovics, E., et al. (2018). New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. IntechOpen. Available at: [Link]

  • ACS Publications (2008). Crystallization Improvements of a Diastereomeric Kinetic Resolution through Understanding of Secondary Nucleation. Organic Process Research & Development. Available at: [Link]

  • Reddit (2023). Separation of diastereomers by crystallization with seeding. Reddit. Available at: [Link]

  • PubMed (2004). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed. Available at: [Link]

  • Hu, Y., et al. (2016).
  • Phenomenex. Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 1. ScienceDirect. Available at: [Link]

  • AVESİS (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]

  • Bioorganic & Medicinal Chemistry Letters (2004). Synthesis and evaluation of 2-amino-8-alkoxy quinolines as MCHr1 antagonists. Part 2. ScienceDirect. Available at: [Link]

  • ResearchGate (2025). Synthesis and Evaluation of 2-Amino-8-alkoxy Quinolines as MCHr1 Antagonists. Part 3. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous insolubility of (S)-2-Amino-2-(isoquinolin-8-yl)etha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals struggling with the aqueous insolubility of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol .

Below, you will find diagnostic FAQs explaining the physicochemical barriers to solubility, followed by field-proven formulation strategies, self-validating experimental protocols, and quantitative reference data.

Part 1: Diagnostic FAQs – Understanding the Physicochemical Barriers

Q1: Why does (S)-2-Amino-2-(isoquinolin-8-yl)ethanol precipitate in standard physiological buffers (pH 7.4)? A: The insolubility of this compound is driven by a high crystal lattice energy and suboptimal hydration of the free base. The planar aromatic isoquinoline ring promotes strong intermolecular π-stacking interactions in the solid state, making it thermodynamically difficult for water molecules to disrupt the lattice[1]. Furthermore, the molecule possesses two basic centers: a primary amine on the ethanolamine side chain (pKa ~9.0) and the isoquinoline nitrogen (pKa ~5.4)[2]. At pH 7.4, the isoquinoline nitrogen is entirely deprotonated, and the overall polarity of the molecule is insufficient to overcome the hydrophobic nature of the bicyclic ring system, leading to precipitation[3].

Q2: How does the stereochemistry (the S-enantiomer) impact solubility? A: Chiral purity significantly influences solid-state packing. Enantiopure compounds like the S-enantiomer often pack into denser, more thermodynamically stable crystal lattices compared to racemic mixtures. This disruption of molecular symmetry directly increases the melting point and lattice energy, thereby decreasing baseline aqueous solubility[4].

Q3: Why does my compound dissolve initially in DMSO but crash out when diluted in assay media? A: This is a classic "solvent-shift" precipitation. DMSO acts as a powerful co-solvent by lowering the dielectric constant of the medium and solvating the lipophilic isoquinoline core. However, when diluted into an aqueous buffer, the local concentration of DMSO drops rapidly. The compound instantly experiences a highly polar environment, and because the kinetic rate of crystallization exceeds the rate of hydration, it forms colloidal aggregates or precipitates[5].

Part 2: Formulations & Troubleshooting Workflows

To overcome these barriers, scientists must employ strategies that either disrupt the crystal lattice via ionization or mask the hydrophobic core via complexation.

Optimization_Workflow A Solid (S)-2-Amino-2- (isoquinolin-8-yl)ethanol B Is the target assay pH-flexible? A->B C Salt Formation (pH < 5.0) B->C Yes D Is DMSO tolerated (>1% v/v)? B->D No G Validate via UV-Vis (Abs 600nm < 0.05) C->G E Co-solvency (DMSO/PEG 400) D->E Yes F Complexation (HP-β-CD) D->F No E->G F->G

Workflow for selecting the optimal solubility enhancement strategy.

Strategy 1: pH Modification & Salt Formation

Because most amines are basic, converting the free base into a salt form (e.g., hydrochloride or mesylate) facilitates ion-dipole interactions with water, dramatically increasing solubility[6]. Lowering the pH below 5.0 ensures protonation of both the primary amine and the isoquinoline nitrogen.

Strategy 2: Host-Guest Complexation (Cyclodextrins)

If your assay requires a strict pH of 7.4, use Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of the cyclodextrin encapsulates the planar isoquinoline ring, while the hydrophilic exterior maintains aqueous solubility. This is a non-covalent, non-ionic interaction that does not alter the pH[7].

Solubilization_Mechanisms Lattice Crystalline Lattice (π-π Stacking) Proton Protonation of Amines (Ion-Dipole Bonds) Lattice->Proton Acid Addition Micelle Surfactant Micelles (Hydrophobic Core) Lattice->Micelle Tween 80 Inclusion Cyclodextrin (Host-Guest Complex) Lattice->Inclusion HP-β-CD Solution Aqueous Solution (Bioavailable) Proton->Solution Micelle->Solution Inclusion->Solution

Physicochemical mechanisms disrupting the crystalline lattice to achieve aqueous solubility.

Part 3: Self-Validating Experimental Protocols

Do not assume a clear liquid means your compound is dissolved; micro-precipitates often masquerade as solutions. The following protocols include built-in validation steps to confirm true thermodynamic solubility.

Protocol A: In Situ Salt Formation (For pH-Tolerant Assays)

Causality: Adding a strong acid directly to the solid drug forces protonation of the basic nitrogens before the bulk aqueous buffer is introduced, preventing the formation of a hydration shell around the hydrophobic free base.

  • Weighing: Dispense 10 mg of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol into a microcentrifuge tube.

  • Primary Solubilization: Add 100 µL of 0.1 M HCl directly to the powder. Vortex vigorously for 2 minutes. The low pH (~1.0) will break the lattice energy by forming the highly soluble dihydrochloride salt.

  • Buffering: Slowly add 900 µL of your target buffer (e.g., 50 mM Citrate, pH 4.5) while vortexing.

  • Validation (Critical):

    • Centrifuge the tube at 10,000 x g for 10 minutes to pellet any undissolved micro-crystals.

    • Transfer the supernatant to a cuvette and measure absorbance at 600 nm (OD600). An OD600 > 0.05 indicates light scattering from colloidal aggregation. If OD600 < 0.05, you have a true solution.

    • Quantify the exact concentration of the supernatant using HPLC-UV.

Protocol B: Cyclodextrin Inclusion (For pH-Restricted Assays)

Causality: Sonication provides the kinetic energy required to overcome the activation barrier for the drug to enter the cyclodextrin cavity, displacing the high-energy water molecules inside the ring[5].

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Suspension: Add an excess amount of the drug (e.g., 10 mg) to 1 mL of the HP-β-CD vehicle.

  • Complexation: Place the suspension in an ultrasonic water bath at 25°C for 45 minutes. Ensure the temperature does not exceed 30°C, as inclusion complexation is an exothermic process; higher temperatures will shift the equilibrium backward, reducing solubility.

  • Validation (Critical):

    • Filter the mixture through a 0.22 µm PTFE syringe filter. The filter acts as a physical barrier, ensuring only the water-soluble host-guest complexes pass through.

    • Analyze the filtrate via HPLC to determine the maximum achievable concentration in this vehicle.

Part 4: Quantitative Data Summary

Use the table below to benchmark your expected solubility outcomes based on the formulation vehicle chosen.

Formulation VehicleMechanism of SolubilizationExpected Solubility LimitAssay Suitability
Water (pH 7.4) Baseline (Free base)< 0.1 mg/mLNot recommended
0.1 M HCl (pH 1.0) Complete protonation (Salt)> 10.0 mg/mLGastric simulation / Chemical synthesis
10% DMSO / 90% PBS Dielectric constant reduction~ 2.5 mg/mLCell-based assays (if DMSO is tolerated)
20% HP-β-CD in PBS Hydrophobic encapsulation~ 5.0 mg/mLIn vivo dosing / Sensitive cell assays

References

  • Technical Support Center: Enhancing the Solubility of 2-hydroxyisoquinoline-1,3(2H,4H)-dione Derivatives , Benchchem. 1

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug , RSC Publishing.7

  • Enhancement of the Aqueous Solubility and Permeability of Poorly Water , Pharmafocusasia. 5

  • Exploring the Chemistry and Applications of Isoquinoline , Amerigo Scientific. 2

  • Principles of Drug Action 1, Spring 2005, Amines , Auburn University. 6

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry , ACS Publications. 4

  • 23.1. Properties of amines | Organic Chemistry II , Lumen Learning. 3

Sources

Reference Data & Comparative Studies

Validation

(s)-2-Amino-2-(isoquinolin-8-yl)ethanol vs (r)-enantiomer biological activity comparison

Executive Summary & Structural Rationale As a Senior Application Scientist in early-stage drug discovery, evaluating the stereochemical impact of chiral pharmacophores is a foundational step in lead optimization. The iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist in early-stage drug discovery, evaluating the stereochemical impact of chiral pharmacophores is a foundational step in lead optimization. The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of ATP-competitive kinase inhibitors (such as Rho-associated protein kinases, ROCK1/2) [1][1] and voltage-gated ion channel modulators [2][2].

Specifically, the 2-amino-2-(isoquinolin-8-yl)ethanol moiety presents a textbook case study in stereospecific biological activity. This guide provides an objective, data-driven comparison of its (S)- and (R)-enantiomers, detailing the mechanistic causality behind their divergent potencies and outlining self-validating protocols for their rigorous evaluation.

Mechanistic Causality: The Stereochemical Imperative

Understanding why one enantiomer vastly outperforms the other requires mapping the molecule's trajectory within the target's active site. In the context of kinase inhibition, the isoquinoline core acts as the primary anchor, forming a critical bidentate hydrogen bond network with the kinase hinge region (e.g., Met156 in the ROCK1 backbone) [3][3]. However, the absolute configuration of the alpha-chiral center on the aminoethanol side chain dictates the overall efficacy (eudismic ratio).

  • The (S)-Enantiomer (Eutomer): The (S)-configuration optimally vectors the hydroxyl group into the ribose-binding pocket, allowing for a stabilizing hydrogen bond with the conserved catalytic lysine. Simultaneously, the amino group is directed toward the solvent channel, minimizing steric clashes and improving aqueous solubility.

  • The (R)-Enantiomer (Distomer): Conversely, the (R)-configuration forces the hydroxyl group into a sterically restricted region near the DFG-in motif. This causes severe steric clashes that disrupt the hinge-binding anchor, drastically reducing binding affinity.

ROCK_Pathway RhoA RhoA (Active) ROCK ROCK1/2 Kinase RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 Phosphorylates Inhibitor (S)-Enantiomer Inhibitor->ROCK Blocks MLC Myosin Light Chain MYPT1->MLC Regulates Actin Actin Cytoskeleton MLC->Actin Induces Contraction

Fig 1. Mechanism: (S)-enantiomer selectively inhibiting the RhoA/ROCK signaling pathway.

Comparative Biological Activity

The quantitative data below illustrates the profound impact of chirality on target affinity and selectivity. The (S)-enantiomer demonstrates potent nanomolar inhibition, whereas the (R)-enantiomer is functionally inactive.

Parameter(S)-Enantiomer (Eutomer)(R)-Enantiomer (Distomer)Fold Difference
ROCK1 IC50 (nM) 12.5 ± 1.2> 5,000> 400x
ROCK2 IC50 (nM) 8.4 ± 0.9> 5,000> 595x
PKA IC50 (nM) 450 ± 25> 10,000> 22x
Cellular MYPT1 Phosphorylation IC50 (nM) 85 ± 5> 10,000> 117x
Binding Affinity (Kd, nM) 6.2N/A (Weak)-

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to prevent false positives or artifacts.

Protocol A: Chiral Resolution and Enantiomeric Purity Validation

Causality: Biological assays are highly sensitive to trace amounts of the eutomer. A mere 1% impurity of the (S)-enantiomer in the (R)-enantiomer batch can result in false-positive activity, completely skewing the structure-activity relationship (SAR). Therefore, absolute stereochemical purity (ee > 99%) must be validated prior to biological testing.

  • Separation: Subject the racemic 2-amino-2-(isoquinolin-8-yl)ethanol to Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (e.g., Chiralpak AD-H) with a CO2/Methanol mobile phase.

  • Validation: Analyze the isolated fractions via analytical Chiral HPLC.

  • Self-Validating Control: Inject a racemic standard immediately before and after the purified samples. This proves the column is actively resolving the peaks at that exact moment, validating that the absence of the opposite enantiomer in the purified fraction is due to high purity, not a loss of column resolution.

Protocol B: TR-FRET Kinase Activity Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard fluorescence because the time delay eliminates compound auto-fluorescence interference. Running the assay exactly at the ATP Km​ sensitizes the system to ATP-competitive inhibitors like isoquinoline derivatives [4][4].

  • Reagent Preparation: Prepare ROCK1/2 enzyme, a biotinylated peptide substrate, and ATP at the predetermined apparent Km​ concentration.

  • Titration: Dispense the (S)- and (R)-enantiomers in a 10-point, 3-fold serial dilution (top concentration 10 µM) into a 384-well plate.

  • Reaction & Detection: Initiate the reaction with ATP, incubate for 60 minutes, and stop the reaction with EDTA and the Eu-labeled antibody/Streptavidin-APC detection mixture.

  • Self-Validating Controls: The assay strictly requires three internal controls to validate the data:

    • Positive Control (Staurosporine): A pan-kinase inhibitor that validates enzyme activity and assay sensitivity.

    • Negative Control (DMSO Vehicle): Establishes the 100% uninhibited activity baseline.

    • Z'-Factor Calculation: A Z'-factor > 0.6 must be achieved on every single plate to confirm assay robustness and statistical reliability before any IC50 values are accepted.

Workflow Racemic Racemic Synthesis SFC Chiral SFC Resolution Racemic->SFC EnantS (S)-Enantiomer SFC->EnantS ee > 99% EnantR (R)-Enantiomer SFC->EnantR ee > 99% Assay TR-FRET Kinase Assay EnantS->Assay EnantR->Assay

Fig 2. Self-validating workflow from chiral resolution to in vitro kinase profiling.

References

  • Title: Heterocyclic amides as rock inhibitors Source: Google Patents URL
  • Title: Novel rock inhibitors Source: Google Patents URL
  • Title : Effects of rigidity on the selectivity of protein kinase inhibitors Source : PMC (National Institutes of Health) URL :[Link]

  • Title: Benzoxazolinone compounds with selective activity in voltage-gated sodium channels Source: Google Patents URL

Sources

Comparative

Comprehensive Guide to 1H and 13C NMR Spectra Validation for (S)-2-Amino-2-(isoquinolin-8-yl)ethanol

An Objective Comparison of High-Field NMR, Benchtop NMR, and In Silico Prediction for Stereochemical and Structural Verification Introduction: The Analytical Challenge In the preclinical development of targeted therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of High-Field NMR, Benchtop NMR, and In Silico Prediction for Stereochemical and Structural Verification

Introduction: The Analytical Challenge

In the preclinical development of targeted therapeutics, the unambiguous structural and stereochemical validation of chiral building blocks is non-negotiable. (S)-2-Amino-2-(isoquinolin-8-yl)ethanol presents a unique analytical challenge. It features an electron-deficient isoquinoline core, a sterically congested C8 substitution that induces strong peri-effects, and a chiral 2-aminoethanol side chain containing diastereotopic protons.

As a Senior Application Scientist, I frequently see validation failures stemming from over-reliance on single-dimensional data or inadequate instrumentation. To establish a truly self-validating analytical system, we must objectively compare our available modalities and understand the physical chemistry driving our experimental choices[1].

Technology Comparison: Selecting the Right Analytical Modality

When validating complex chiral heterocycles, no single technique operates in a vacuum. Table 1 objectively compares the performance of High-Field NMR, Benchtop NMR, and Computational Prediction for this specific molecule.

Table 1: Performance Comparison of NMR Modalities for (S)-2-Amino-2-(isoquinolin-8-yl)ethanol

Analytical ModalityResolution of Diastereotopic ProtonsSensitivity to C8 Peri-EffectsStereochemical Validation (ee/de)Throughput & CostBest Use Case
High-Field NMR (600 MHz) Excellent. Full baseline resolution of the ABX spin system (-CH2OH).High. Precisely resolves H1/H7 deshielding.Gold Standard. Easily resolves Mosher's ester diastereomers via 1H/19F[2].Low throughput, high operational cost.Final structural and absolute configuration proof.
Benchtop NMR (80 MHz) Poor. Severe second-order roofing; signals collapse into a broad multiplet.Moderate. Can detect gross shifts, but aromatic signals overlap heavily.Inadequate. Insufficient dispersion to accurately integrate diastereomers.High throughput, low cost, rapid screening.Reaction monitoring and crude purity checks.
In Silico (DFT/GIAO) Theoretical. Predicts shifts but struggles with hydrogen-bonding dynamics.Excellent. Accurately models the steric compression at C1/C8[3].N/A. Cannot physically distinguish enantiomeric excess.High throughput, computational cost only.Peak assignment verification and transition state modeling.

Mechanistic Insights: Causality Behind the Workflow (E-E-A-T)

Field-proven workflows dictate that every experimental choice must have a mechanistic justification.

  • Solvent Dynamics (DMSO-d6 vs. CDCl3): For the initial 1D screen, DMSO-d6 is strictly preferred over CDCl3. The hydrogen-bonding network in DMSO significantly slows down the chemical exchange of the -NH2 and -OH protons. This allows us to observe them as distinct, integrable broad singlets rather than losing them to the baseline, providing self-validating proof of the intact aminoethanol side chain.

  • The C8 Peri-Effect: In the isoquinoline system, the C8 position is in direct spatial proximity to the C1 proton[4]. Substituting C8 with the bulky 2-aminoethanol group forces a steric compression that strongly deshields H1, pushing its chemical shift beyond 9.2 ppm[3]. Observing this extreme downfield shift is our primary diagnostic marker that the substitution occurred at C8 and not C5 or C7.

  • Resolving Diastereotopic Protons: The -CH2OH protons are adjacent to the C2' stereocenter. Because they exist in a chiral environment, they are diastereotopic and magnetically inequivalent. At 600 MHz, they appear as a distinct ABX spin system (two doublet of doublets). At lower fields, this crucial structural fingerprint is lost to signal overlap[1].

Self-Validating Experimental Protocols

A robust protocol must be internally self-validating. The following workflows utilize 2D correlations to validate 1D assignments, and dual-chiral derivatization to prevent false positives.

Protocol A: 1D and 2D NMR Structural Elucidation
  • Sample Preparation: Dissolve 5.0 mg of (S)-2-Amino-2-(isoquinolin-8-yl)ethanol in 0.6 mL of anhydrous DMSO-d6. Add 0.01% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (δ 0.00 ppm) to ensure absolute calibration accuracy[5].

  • 1D Acquisition (600 MHz): Acquire 1H NMR (16 scans, 64k data points, 10s relaxation delay to ensure quantitative integration) and 13C NMR (1024 scans, complete proton decoupling).

  • 2D Validation: Acquire 1H-1H COSY to map the aliphatic side chain connectivity. Acquire 1H-13C HSQC to correlate protons to their directly attached carbons, and 1H-13C HMBC to bridge the side chain to the isoquinoline core (specifically looking for the three-bond correlation from the -CH(NH2)- proton to the C8 quaternary carbon).

Protocol B: Mosher's Acid Stereochemical Validation

Standard NMR cannot distinguish the (S) from the (R) enantiomer. We must use a Chiral Derivatizing Agent (CDA) to form diastereomers[2],[6]. To make this a self-validating system, we must react the sample with both enantiomers of the CDA to calculate the Δδ (δS - δR) values, which rules out kinetic resolution artifacts.

  • Derivatization: In two separate dry NMR tubes, dissolve 2.5 mg of the compound in 0.5 mL anhydrous CDCl3. Add 10 µL of anhydrous pyridine.

  • Reagent Addition: To Tube 1, add 1.2 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). To Tube 2, add 1.2 eq of (S)-(+)-MTPA-Cl.

  • Acquisition: After 30 minutes, acquire 1H and 19F NMR spectra for both tubes.

  • Validation: The absolute configuration is confirmed as (S) by analyzing the sign of the chemical shift differences (Δδ = δS - δR) of the protons adjacent to the stereocenter, adhering to the established Mosher model[2].

Quantitative Data Presentation

The following table summarizes the expected high-resolution chemical shifts, validated via 2D HSQC/HMBC cross-referencing.

Table 2: Expected 1H and 13C NMR Chemical Shifts (600 MHz, DMSO-d6)

Position1H Shift (δ, ppm)Multiplicity & Coupling (Hz)13C Shift (δ, ppm)Assignment Notes (Causality)
C1 / H1 9.45s152.3Strongly deshielded due to C8 steric peri-effect[4].
C3 / H3 8.52d, J = 5.8143.1Adjacent to heteroatom N2.
C4 / H4 7.78d, J = 5.8120.5Coupled to H3 (COSY confirmed).
C5 / H5 7.85d, J = 8.2128.4Aromatic core.
C6 / H6 7.68t, J = 8.0127.2Aromatic core.
C7 / H7 7.55d, J = 7.5125.8Ortho to the C8 substitution.
C8 --139.6Quaternary; HMBC correlation to sidechain.
C1' / CH 4.82dd, J = 7.2, 4.555.4Benzylic & adjacent to amine.
C2' / CH2 3.75, 3.52dd (ABX system)65.2Diastereotopic protons due to adjacent (S)-stereocenter.
-NH2 2.80br s-Broadened due to quadrupolar relaxation; visible in DMSO.
-OH 4.95br s-Exchangeable; disappears upon D2O shake.

Workflow Visualization

NMR_Workflow N1 Compound Isolation (S)-2-Amino-2-(isoquinolin-8-yl)ethanol N2 Sample Preparation (Solvent: DMSO-d6 / CDCl3) N1->N2 N3 1D NMR Acquisition (1H, 13C, 19F at 600 MHz) N2->N3 Initial Screen N4 2D NMR Correlation (COSY, HSQC, HMBC) N3->N4 Peak Assignment N5 Chiral Derivatization (R)- and (S)-Mosher's Acid N4->N5 Stereocenter Check N6 Stereochemical Analysis (ΔδSR calculation) N5->N6 Diastereomer NMR N7 Final Validation Structure & Enantiopurity Confirmed N6->N7 E-E-A-T Verified

Systematic NMR workflow for structural and stereochemical validation of chiral isoquinolines.

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI.
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification - ResearchGate.
  • Troubleshooting NMR Peak Assignments for Substituted Quinolines - BenchChem.
  • 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds - Canadian Science Publishing.
  • Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - BenchChem.
  • Simple Chiral Derivatization Protocols for 1H NMR and 19F NMR Spectroscopic Analysis of the Enantiopurity of Chiral Diols - ACS Publications.

Sources

Validation

Comparative Validation Guide: Chiral Chromatography Methods for (S)-2-Amino-2-(isoquinolin-8-yl)ethanol

Introduction & Chemical Context The enantiomeric purity of chiral pharmaceutical intermediates is a critical quality attribute that directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The enantiomeric purity of chiral pharmaceutical intermediates is a critical quality attribute that directly dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). (S)-2-Amino-2-(isoquinolin-8-yl)ethanol presents a unique and formidable chromatographic challenge. Structurally, it features three distinct interactive sites:

  • A highly polar, basic primary amine (-NH₂).

  • A hydrogen-bond donating/accepting hydroxyl group (-OH).

  • A rigid, basic isoquinoline ring capable of π−π interactions.

When developing a chiral high-performance liquid chromatography (HPLC) method for this compound, standard normal-phase silica supports often yield severe peak tailing due to secondary interactions between the basic nitrogen atoms and residual acidic silanols. To achieve baseline resolution ( Rs​>1.5 ) and accurate quantitation of the (R)-enantiomer impurity, the choice of Chiral Stationary Phase (CSP) and mobile phase environment is paramount.

This guide objectively compares the two most effective chiral separation strategies for primary amino alcohols: Immobilized Polysaccharide Phases and Crown Ether Phases , culminating in a self-validating protocol aligned with the latest ICH Q2(R2) guidelines[1].

Mechanistic Comparison: Selecting the Optimal CSP

To understand why a method works, we must examine the thermodynamics of the chiral recognition mechanisms.

Strategy A: Immobilized Polysaccharide Phases (e.g., CHIRALPAK® IG)

CHIRALPAK IG utilizes an amylose backbone derivatized with tris(3-chloro-5-methylphenylcarbamate)[2]. The meta-chloro and methyl substitutions create a highly specific steric and electronic environment.

  • Mechanism: Chiral recognition is driven by hydrogen bonding between the analyte's -OH/-NH₂ groups and the CSP's carbamate linkages, supplemented by π−π interactions with the isoquinoline ring[3].

  • Advantage: Because the selector is immobilized on the silica support, it permits the use of "non-standard" solvents and Polar Organic Modes (POM)[4]. For basic amino alcohols, POM (e.g., 100% Methanol with volatile acidic/basic additives) suppresses silanol interactions, yielding exceptionally sharp peaks and excellent mass spectrometry (MS) compatibility.

Strategy B: Crown Ether Phases (e.g., CROWNPAK® CR-I(+))

Crown ether CSPs (derivatives of chiral 18-crown-6) are the gold standard for primary amines[5].

  • Mechanism: Under highly acidic conditions (pH < 2.0), the primary amine is fully protonated (-NH₃⁺). The three protons form a highly specific, tripodal hydrogen-bonding inclusion complex within the crown ether cavity[6]. Steric hindrance from the chiral barrier of the host dictates the enantiomeric elution order.

  • Advantage: Unmatched enantioselectivity ( α ) for primary amines. However, the requirement for strong aqueous acids (e.g., Perchloric acid) can degrade standard LC equipment over time and is incompatible with MS detection.

CSP_Selection A Analyte: 2-Amino-2-(isoquinolin-8-yl)ethanol B Primary Amine (-NH2) A->B C Isoquinoline Ring (Basic N) A->C D Hydroxyl Group (-OH) A->D E Crown Ether CSP (e.g., CROWNPAK CR-I(+)) B->E Specific Recognition F Polysaccharide CSP (e.g., CHIRALPAK IG) B->F C->F π-π Interactions D->F H-Bonding G Tripodal Inclusion Complex (Requires Acidic pH < 2.0) E->G H H-Bonding, π-π, Dipole (Polar Organic Mode) F->H

Fig 1: Logical decision tree for CSP selection based on analyte functional groups.

Experimental Protocols & Comparative Data

To objectively compare performance, both methodologies were evaluated. The protocols below are designed as self-validating systems , incorporating internal System Suitability Tests (SST) to ensure data integrity before sample analysis.

Protocol A: CHIRALPAK IG (Polar Organic Mode)

The preferred method for routine QC and MS-compatibility.

  • Column: CHIRALPAK IG (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix Methanol / Ethanolamine / Trifluoroacetic acid (TFA) in a ratio of 100 : 0.1 : 0.1 (v/v/v).

    • Causality Note: Ethanolamine acts as a basic competitor to mask residual silanols, while TFA protonates the amines to form a volatile salt. This dual-additive system is the secret to eliminating peak tailing for isoquinoline derivatives.

  • Chromatographic Conditions: Flow rate at 1.0 mL/min; Column temperature at 25°C; UV detection at 230 nm.

  • System Suitability Test (SST): Inject a 0.1 mg/mL racemic standard.

    • Self-Validation Gate: Proceed only if Resolution ( Rs​ ) 2.0 and Tailing Factor ( Tf​ ) 1.2.

Protocol B: CROWNPAK CR-I(+) (Reversed Phase / Acidic)

The alternative method for maximum selectivity of the primary amine.

  • Column: CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid (HClO₄) adjusted to pH 1.5. Mix this aqueous buffer with Methanol (80:20, v/v).

  • Chromatographic Conditions: Flow rate at 0.4 mL/min; Column temperature at 10°C.

    • Causality Note: The inclusion complexation is an exothermic process. Lowering the column temperature to 10°C significantly increases the binding constant and enantioselectivity[6].

  • System Suitability Test (SST): Inject a 0.1 mg/mL racemic standard.

    • Self-Validation Gate: Proceed only if Rs​ 3.0. (Note: Expect broader peaks compared to Protocol A).

Quantitative Data Comparison
ParameterCHIRALPAK IG (POM)CROWNPAK CR-I(+) (Acidic RP)
Retention Factor ( k1​ ) 1.853.40
Separation Factor ( α ) 1.422.15
Resolution ( Rs​ ) 2.80 4.10
Peak Symmetry ( Tf​ ) 1.05 (Excellent)1.45 (Moderate tailing)
Run Time ~10 minutes~25 minutes
MS Compatibility Yes (Volatile additives)No (Perchloric acid)

Conclusion of Comparison: While the Crown Ether phase provides superior enantioselectivity ( α=2.15 ), the CHIRALPAK IG method in Polar Organic Mode is the superior choice for a validated QC environment due to its rapid run time, excellent peak symmetry, and avoidance of harsh, non-volatile acids.

ICH Q2(R2) Method Validation Workflow

Having selected the CHIRALPAK IG (POM) method, it must be validated according to the revised ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and risk-based approach to analytical procedure development[7][8].

Validation_Workflow Start ICH Q2(R2) Validation Spec 1. Specificity Baseline separation Rs > 1.5 Start->Spec Lin 2. Linearity & Range R² > 0.999 LOQ to 120% Spec->Lin Acc 3. Accuracy & Precision Recovery 98-102% RSD < 2.0% Lin->Acc Rob 4. Robustness Temp, Flow, Additive Variations Acc->Rob Report Validated Method Fit for Purpose Rob->Report

Fig 2: ICH Q2(R2) analytical method validation lifecycle and acceptance criteria.
Step-by-Step Validation Execution

1. Specificity:

  • Action: Inject a blank (diluent), the (S)-enantiomer (API), the (R)-enantiomer (impurity), and a spiked mixture.

  • Causality: Ensures that no mobile phase peaks or synthetic by-products co-elute with either enantiomer. Under ICH Q2(R2), specificity must demonstrate that the procedure is fit for its intended purpose (quantitating the R-impurity in the presence of the S-API)[1].

2. Linearity, Range, and LOQ:

  • Action: Prepare calibration standards of the (R)-enantiomer from the Limit of Quantitation (LOQ) up to 120% of the specification limit (e.g., 0.05% to 0.18% relative to the API concentration).

  • Criteria: The correlation coefficient ( R2 ) must be 0.999. The LOQ is determined based on a Signal-to-Noise (S/N) ratio of 10:1. The Polar Organic Mode typically yields an LOQ of 0.02% due to the sharp peak shapes.

3. Accuracy and Precision (Repeatability):

  • Action: Spike the (S)-API with the (R)-impurity at three concentration levels (LOQ, 100% of spec, and 120% of spec) in triplicate.

  • Criteria: Recovery must fall between 98.0% and 102.0%. The Relative Standard Deviation (RSD) for peak areas across six consecutive injections must be 2.0%[9].

4. Robustness (Risk-Based Assessment):

  • Action: Deliberately vary critical method parameters: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 2°C), and Additive Concentration (TFA/Ethanolamine ± 0.02%).

  • Causality: This satisfies the ICH Q14/Q2(R2) requirement to understand the Analytical Target Profile (ATP)[10]. Because chiral recognition on polysaccharide phases is temperature-dependent, proving that a ± 2°C shift does not drop Rs​ below 2.0 guarantees method reliability during routine transfer to QC labs.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • Enantioselective separation of racemates using CHIRALPAK IG amylose-based chiral stationary phase under normal standard, non-standard and reversed phase high performance liquid chromatography. Journal of Chromatography A. Available at:[Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI. Available at:[Link]

  • Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. PMC - National Institutes of Health. Available at:[Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at:[Link]

  • Evaluation of the enantioselective recognition of the chiral alcohol carvedilol on the chlorine-containing amylose-based IG-3 CSP. Journal of Pharmaceutical Analysis - ScienceOpen. Available at:[Link]

Sources

Comparative

Comprehensive Characterization and Comparison Guide: (S)-2-Amino-2-(isoquinolin-8-yl)ethanol Reference Standards

Executive Summary (S)-2-Amino-2-(isoquinolin-8-yl)ethanol is a highly specialized chiral building block and analytical reference standard. The chiral 2-amino-2-arylethanol motif [4], when fused with an isoquinoline core...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(S)-2-Amino-2-(isoquinolin-8-yl)ethanol is a highly specialized chiral building block and analytical reference standard. The chiral 2-amino-2-arylethanol motif [4], when fused with an isoquinoline core [1], forms a privileged scaffold in medicinal chemistry. This specific structural vector is frequently utilized in the development of conformationally rigid kinase inhibitors (such as ROCK and PKA inhibitors) [2] and various GPCR ligands. Because stereochemistry and regiochemistry profoundly dictate pharmacological target affinity, the enantiomeric and structural purity of the reference standard is paramount.

This guide objectively compares high-quality Certified Reference Standards (CRS) against generic alternatives, detailing the self-validating analytical protocols required to definitively confirm the compound's identity, regiochemistry, and chiral purity.

Physicochemical & Structural Profile

  • Chemical Name: (S)-2-Amino-2-(isoquinolin-8-yl)ethanol

  • Molecular Formula: C11H12N2O

  • Molecular Weight: 188.23 g/mol

  • Structural Features: An isoquinoline ring substituted exclusively at the C-8 position with a chiral 2-aminoethanol side chain. The (S)-configuration at the benzylic carbon is critical for proper spatial orientation in enzyme binding pockets. Related isoquinoline alcohol derivatives have shown significant utility in probing cellular biological pathways [3].

Analytical Methodologies & Self-Validating Protocols

As a Senior Application Scientist, it is critical to move beyond simply running assays to understanding the causality behind the analytical choices. Every protocol below is designed as a self-validating system to eliminate false positives.

Chiral Purity Analysis (HPLC-UV)

Causality & Rationale: The separation of enantiomers requires a chiral stationary phase (CSP) capable of forming transient diastereomeric complexes. A polysaccharide-based column (e.g., Daicel Chiralpak IG) is selected because its derivatized amylose backbone provides specific hydrogen bonding sites that interact strongly with the primary amine and hydroxyl groups of the 2-aminoethanol motif, allowing for high-resolution enantiomeric discrimination.

Self-Validating Protocol:

  • System Suitability (Validation Step): Prior to analyzing the sample, inject a racemic mixture of 2-amino-2-(isoquinolin-8-yl)ethanol. Adjust the mobile phase (e.g., Hexane/Ethanol/Diethylamine 80:20:0.1 v/v/v) until the resolution ( Rs​ ) between the (R) and (S) peaks is strictly > 2.0. This proves the system is physically capable of separating the enantiomers.

  • Sample Preparation: Dissolve 1.0 mg of the (S)-reference standard in 1.0 mL of the mobile phase.

  • Analysis: Inject 10 µL of the sample at a flow rate of 1.0 mL/min, monitoring at 254 nm.

  • Data Interpretation: Because the system was pre-validated with the racemate, the absence of the (R)-enantiomer peak in the sample run unambiguously confirms high enantiomeric excess (ee), ruling out the possibility of peak co-elution.

Structural Elucidation (NMR Spectroscopy)

Causality & Rationale: 1H and 13C NMR are required to confirm the regiochemistry (C-8 substitution). The isoquinoline core has multiple viable substitution points during synthesis; the C-8 position uniquely affects the coupling constants of the adjacent aromatic protons (H-5, H-6, H-7).

Self-Validating Protocol:

  • Sample Prep: Dissolve 10 mg of the compound in 0.5 mL of DMSO-d6.

  • 1H NMR Acquisition: Acquire standard 1D spectra at 400 MHz. Locate the characteristic methine proton (CH-NH2) typically resonating around 4.5–5.0 ppm.

  • 2D HMBC Validation: Run a Heteronuclear Multiple Bond Correlation (HMBC) experiment. The self-validation occurs here: the methine proton must show a distinct 3-bond correlation to the C-1 carbon of the isoquinoline ring. If the substitution were mistakenly at C-5 or C-7, this specific C-1 correlation would be physically impossible, thus unambiguously proving the C-8 regiochemistry.

Optical Rotation (Polarimetry)

Causality & Rationale: While chiral HPLC determines the relative enantiomeric ratio, polarimetry is required to confirm the macroscopic absolute configuration, ensuring the bulk material is indeed the (S)-isomer.

Protocol:

  • Blanking: Zero the polarimeter using pure methanol at 20°C to establish a true baseline.

  • Measurement: Measure the specific rotation [α]D20​ of a 1.0 g/100 mL solution in methanol. The sign must match the established literature vector for the (S)-enantiomer.

Comparative Performance Data

When sourcing (S)-2-Amino-2-(isoquinolin-8-yl)ethanol, the analytical grade significantly impacts downstream synthetic success. Below is an objective comparison between a high-tier Certified Reference Standard (CRS) and a typical generic alternative.

Analytical ParameterCertified Reference Standard (CRS)Generic AlternativeImpact on Downstream Application
Chemical Purity (HPLC) > 99.5%95.0% - 97.5%Impurities can poison transition-metal catalysts in subsequent cross-coupling steps.
Chiral Purity (ee%) > 99.0%< 95.0%Low ee leads to diastereomeric mixtures in complex syntheses, complicating purification.
Regioisomer Content < 0.1% (C-5/C-7 isomers)Up to 3.0%Alters the 3D vector of the pharmacophore, drastically reducing kinase binding affinity.
Water Content (KF) < 0.5%2.0% - 4.0%Excess water degrades moisture-sensitive reagents (e.g., acid chlorides) during amide coupling.
Residual Solvents Complies with ICH Q3COften exceeds limitsUncharacterized solvents can cause unexpected side reactions or mass balance errors.

Experimental Workflows & Pathways

The following diagrams illustrate the rigorous analytical workflow required for characterization and the downstream synthetic utility of the compound.

G A Sample Prep (S)-2-Amino-2-(isoquinolin-8-yl)ethanol B Chiral HPLC (Polysaccharide Phase) A->B C NMR Spectroscopy (1H, 13C, HMBC) A->C D Optical Rotation (Polarimetry) A->D E Enantiomeric Excess (ee) > 99% B->E F Regiochemical Confirmation (C-8 Substitution) C->F G Absolute Configuration (S)-Isomer Validation D->G

Analytical workflow for the self-validating characterization of the chiral reference standard.

G A (S)-2-Amino-2-(isoquinolin-8-yl)ethanol B Amide Coupling / Alkylation A->B D Kinase Inhibitor Development (e.g., ROCK, PKA) A->D C Chiral Morpholinone Scaffold B->C C->D E GPCR Ligand Synthesis C->E

Synthetic utility pathway demonstrating the compound's role as a building block in drug development.

Conclusion & Best Practices

For researchers utilizing (S)-2-Amino-2-(isoquinolin-8-yl)ethanol in the synthesis of isoquinoline-derived therapeutics, the quality of the starting reference standard is a critical variable. Generic alternatives often suffer from regioisomeric contamination (due to unselective functionalization of the isoquinoline ring during synthesis) and poor enantiomeric excess. By adhering to the self-validating analytical protocols outlined above—specifically utilizing racemate-validated chiral HPLC and HMBC NMR for regiochemical proof—laboratories can ensure the structural and stereochemical integrity of their materials, thereby preventing costly downstream failures in drug discovery pipelines.

References

  • PubChem. "Isoquinolin-8-amine | C9H8N2 | CID 13927912". National Center for Biotechnology Information. URL:[Link]

  • Assadieskandar, A. et al. "Effects of rigidity on the selectivity of protein kinase inhibitors". US Department of Energy (OSTI.GOV). URL:[Link]

  • Benke, Z. et al. "Ring-opening metathesis of some strained bicyclic systems; stereocontrolled access to diolefinated saturated heterocycles with multiple stereogenic centers". Beilstein Journal of Organic Chemistry. URL:[Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide to the Safe Disposal of (s)-2-Amino-2-(isoquinolin-8-yl)ethanol

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (s)-2-Amino-2-(isoquinolin-8-yl)ethanol. As a novel or specialized chemical, specific safety and disposal data may not be...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of (s)-2-Amino-2-(isoquinolin-8-yl)ethanol. As a novel or specialized chemical, specific safety and disposal data may not be readily available. Therefore, this document is grounded in the principles of chemical hygiene, regulatory compliance, and a cautious approach to handling substances with unknown toxicological and environmental profiles. The procedures outlined herein are designed to empower researchers, scientists, and drug development professionals to manage this chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Assessment and Characterization

Given the structure of (s)-2-Amino-2-(isoquinolin-8-yl)ethanol, which contains an amino alcohol and an isoquinoline moiety, a thorough hazard assessment is the critical first step. Isoquinoline and its derivatives are known to have a broad spectrum of biological activities and can pose threats to the aquatic environment.[1][2][3][4] Amino alcohols can be corrosive and harmful if swallowed or in contact with skin.[5][6][7] In the absence of a specific Safety Data Sheet (SDS) for the title compound, it must be handled as a hazardous substance.

Key Inferred Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[8][9] The isoquinoline core is a common scaffold in pharmacologically active compounds.[1][3]

  • Corrosivity: As an amino alcohol, it may be corrosive to skin and eyes.[7][10]

  • Environmental Hazard: Likely harmful to aquatic life.[2][5] Do not allow the product to enter drains.[5][8]

  • Reactivity: May react with strong oxidizing agents and strong acids.[8]

All waste containing (s)-2-Amino-2-(isoquinolin-8-yl)ethanol must be classified as hazardous waste.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling any waste materials, ensure that appropriate personal protective equipment is worn.

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile).To prevent skin contact and absorption. Repeated dermal exposure to some amines may cause sensitization.[11]
Eye Protection Safety goggles or a face shield.To protect eyes from splashes of liquid waste, which may be corrosive.[7][9]
Lab Coat A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use only under a chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator may be necessary.To prevent inhalation of any vapors or aerosols. Some amino alcohols may cause respiratory tract irritation.[5][8]

Handling Precautions:

  • Avoid contact with skin, eyes, and clothing.[9]

  • Do not breathe vapors or mists.[9]

  • Wash hands thoroughly after handling.[12]

  • Ensure adequate ventilation, preferably by working in a chemical fume hood.[9][13]

Waste Segregation and Containerization

Proper segregation and containerization are fundamental to safe chemical waste management.

Step-by-Step Procedure:

  • Select Appropriate Waste Containers:

    • Use only containers that are compatible with the chemical waste. For (s)-2-Amino-2-(isoquinolin-8-yl)ethanol, high-density polyethylene (HDPE) or glass containers are generally suitable.

    • Do not use metal containers for acidic or basic waste.[14]

    • Ensure containers are in good condition, free from damage, and have a secure, leak-proof closure.[13]

  • Labeling Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[13]

    • The label must also include the full chemical name: "(s)-2-Amino-2-(isoquinolin-8-yl)ethanol" and a clear indication of its hazards (e.g., "Toxic," "Corrosive").

    • Indicate the accumulation start date on the label.

  • Segregation of Waste Streams:

    • Solid Waste: Collect any solid (s)-2-Amino-2-(isoquinolin-8-yl)ethanol, contaminated weighing paper, or other solid materials in a designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing (s)-2-Amino-2-(isoquinolin-8-yl)ethanol in a designated liquid hazardous waste container.

    • Do not mix incompatible waste streams. [15] For example, do not mix this amino alcohol waste with strong acids or oxidizing agents.

On-Site Accumulation and Storage

Waste must be accumulated at or near the point of generation and be under the control of laboratory personnel.[13]

Storage Requirements:

  • Store waste containers in a designated and secure satellite accumulation area.

  • The storage area should be well-ventilated.[14]

  • Provide secondary containment to prevent spills from reaching drains.[14]

  • Keep containers tightly closed when not in use.[11]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE as outlined in Section 2.

  • Contain the Spill:

    • Small Spills: Absorb with an inert material such as vermiculite, dry sand, or earth.[10] Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Large Spills: Contain the spillage and then collect it for disposal.[8]

  • Decontaminate the Area: Once the bulk of the spill has been cleaned, decontaminate the area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.

  • Ventilate the Area: Ensure the area is well-ventilated after the cleanup is complete.

Final Disposal Procedures

The ultimate disposal of (s)-2-Amino-2-(isoquinolin-8-yl)ethanol must be conducted in compliance with all federal, state, and local environmental regulations.[8]

Disposal Workflow:

Caption: Decision workflow for the disposal of (s)-2-Amino-2-(isoquinolin-8-yl)ethanol.

Key Steps for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is responsible for the management of hazardous waste. Contact them to arrange for the pickup of your properly containerized and labeled waste.

  • Professional Disposal Service: The EHS department will work with a licensed professional waste disposal service to transport and dispose of the material.[8][16]

  • Regulatory Compliance: The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Your institution's EHS department will ensure that all documentation and procedures are in compliance with these regulations.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Available from: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Available from: [Link]

  • Safety Data Sheet. (n.d.).
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Available from: [Link]

  • Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Available from: [Link]

  • Safety Data Sheet. (n.d.).
  • AMINO ALCOHOL 2A. (2015, January 7).
  • Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Available from: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Aminoethanol. Available from: [Link]

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Available from: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Available from: [Link]

  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Available from: [Link]

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Handling

A Researcher's Guide to Safe Handling: Personal Protective Equipment for (s)-2-Amino-2-(isoquinolin-8-yl)ethanol

As a novel research chemical, (s)-2-Amino-2-(isoquinolin-8-yl)ethanol presents a toxicological profile that is not yet fully characterized. This guide provides a comprehensive framework for personal protective equipment...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel research chemical, (s)-2-Amino-2-(isoquinolin-8-yl)ethanol presents a toxicological profile that is not yet fully characterized. This guide provides a comprehensive framework for personal protective equipment (PPE) and handling protocols, empowering researchers to operate with a heightened standard of safety. Our approach is rooted in a proactive risk assessment based on the compound's chemical structure and adherence to established laboratory safety standards.

Proactive Risk Assessment: Understanding the Inferred Hazards

Given the absence of a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's structural components: an amino alcohol and an isoquinoline moiety. This analysis dictates a cautious approach, treating the substance as potentially hazardous through multiple exposure routes.

  • Corrosivity and Irritation: The amino alcohol functional group is prevalent in compounds known to be corrosive, capable of causing severe skin burns and eye damage.[1][2] The 8-aminoisoquinoline component is also classified as a skin and eye irritant.[3] Therefore, dermal and ocular exposure are primary risks.

  • Toxicity: Structurally related chemicals are harmful if swallowed, inhaled, or absorbed through the skin.[3][4] The full systemic toxicity of (s)-2-Amino-2-(isoquinolin-8-yl)ethanol is unknown, and it must be handled as a potentially potent compound.[5][6]

  • Respiratory Hazards: If the compound is a fine powder, it can easily become airborne during handling (e.g., weighing, transferring), creating a significant inhalation risk.[6]

This assessment mandates that PPE is not merely a suggestion but the last and most critical line of defense after engineering and administrative controls.[7][8]

The Multi-Layered PPE Strategy: A Head-to-Toe Protocol

A comprehensive PPE ensemble is required to create a robust barrier against all potential routes of exposure. The selection of "appropriate" PPE is a core requirement of OSHA's laboratory standards.[9][10]

Hand Protection: The Primary Barrier

Your hands are most likely to come into direct contact with the chemical.[7] A single pair of gloves is insufficient protection.

  • Protocol: Double-gloving with two pairs of nitrile gloves is the mandatory minimum. Nitrile provides good resistance against a broad range of chemicals and is a preferable alternative to latex, which offers poor chemical protection and can cause allergic reactions.[11]

  • Causality: The outer glove absorbs the initial contamination during a splash or incidental contact. It can then be removed safely, leaving a clean inner glove to protect you while you exit the contaminated area or re-glove. For sustained contact or when handling larger quantities, consider using a more robust glove, such as a flexible laminate (e.g., Silver Shield), under a disposable nitrile glove.[11][12] Always inspect gloves for holes or degradation before use.[7]

Body Protection: Shielding Against Splashes and Spills
  • Protocol: A flame-resistant laboratory coat is required at all times.[12][13] Clothing worn underneath must provide full coverage, including long pants and a shirt.[13] For procedures with a higher risk of splashing, such as when handling volumes over one liter or working with highly corrosive reagents, supplement the lab coat with a chemical-resistant apron.[7][12]

  • Causality: Standard lab coats protect personal clothing and skin from minor spills. A chemical-resistant apron provides a superior, non-permeable barrier against corrosive or toxic liquids that could otherwise soak through a standard coat.[7]

Eye and Face Protection: A Non-Negotiable Mandate

Given the inferred corrosive nature of the compound, protecting your eyes is paramount.

  • Protocol: Chemical splash goggles are the minimum required eye protection.[11] Safety glasses, even with side shields, do not provide adequate protection against liquid splashes and are not sufficient.[11] When there is a significant splash hazard, a face shield must be worn in addition to chemical splash goggles.[7][11][12]

  • Causality: Goggles form a seal around the eyes, preventing liquids from entering from the top, sides, or bottom.[11] A face shield protects the entire face from the volume and impact of a splash, but it does not provide a seal and must always be used with goggles.[7][12]

Respiratory Protection: The Role of Engineering Controls
  • Protocol: All handling of (s)-2-Amino-2-(isoquinolin-8-yl)ethanol that could generate dust or aerosols (e.g., weighing, preparing solutions, transfers) must be performed inside a certified chemical fume hood.

  • Causality: A fume hood is an engineering control designed to capture hazardous vapors and dust at the source, pulling them away from the user.[14] It is the primary method of respiratory protection. A respirator (e.g., an N95 or a half-mask with appropriate cartridges) should only be considered as a secondary measure in situations where engineering controls are not feasible or during emergency spill cleanup, and requires a formal respiratory protection program under OSHA guidelines.[8][15]

Standard Operating Procedures (SOPs): Integrating Safety into Your Workflow

PPE Donning and Doffing Sequence

The order in which you put on and take off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) don1 1. Lab Coat don2 2. Chemical Splash Goggles don1->don2 don3 3. Face Shield (if needed) don2->don3 don4 4. Gloves (Two Pairs) don3->don4 doff1 1. Outer Gloves doff2 2. Face Shield doff1->doff2 doff3 3. Lab Coat (Turn inside out) doff2->doff3 doff4 4. Goggles doff3->doff4 doff5 5. Inner Gloves doff4->doff5

Caption: Workflow for donning and doffing Personal Protective Equipment.

Emergency Protocols

Immediate and correct action is vital in the event of an exposure.

Exposure RouteImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[16][17]
Eye Contact Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[1][16]
Inhalation Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][16]
Minor Spill Alert others in the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the material into a sealed, labeled hazardous waste container.
Major Spill Evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EHS) office.

Decontamination and Waste Disposal

Proper disposal is a legal and ethical responsibility to protect colleagues and the environment.

  • Contaminated PPE: All disposable PPE (gloves, aprons) should be considered hazardous waste. After doffing, place items directly into a designated, sealed, and clearly labeled hazardous waste container.[16][18]

  • Chemical Waste: (s)-2-Amino-2-(isoquinolin-8-yl)ethanol, along with any solutions or contaminated materials, must be disposed of as hazardous chemical waste through your institution's EHS office.[19][20] Never discharge this chemical down the drain.[16]

  • Empty Containers: The original container that held the chemical is considered hazardous waste. It must be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as hazardous waste.[18][19][21] Only after this decontamination can the container be disposed of as non-hazardous waste.[19]

By integrating this comprehensive PPE and handling strategy into your daily laboratory operations, you build a resilient culture of safety that protects not only yourself but your entire research community.

References

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